8-Chloronaphthalene-1-sulfonic acid
Description
Properties
IUPAC Name |
8-chloronaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFNCYFEIBUZHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932466 | |
| Record name | 8-Chloronaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145-74-4, 5439-85-0 | |
| Record name | 8-Chloro-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 8-Chloronaphthalene-1-sulphonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 8-chloronaphthalene-1-sulphonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 145-74-4 | |
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| Record name | 8-Chloronaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
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| Record name | 8-chloronaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.147 | |
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Foundational & Exploratory
8-Chloronaphthalene-1-sulfonic acid CAS number and properties
An In-depth Technical Guide to 8-Chloronaphthalene-1-sulfonic acid
Introduction
8-Chloronaphthalene-1-sulfonic acid is an important chemical intermediate belonging to the family of naphthalene sulfonic acids.[1] It is a white to off-white solid compound that is soluble in water and various organic solvents.[1] This guide provides a comprehensive overview of its chemical and physical properties, safety information, applications, and a detailed experimental protocol for its use in the synthesis of fluorescent dyes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 8-Chloronaphthalene-1-sulfonic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 145-74-4 | [1][2][3][4] |
| Molecular Formula | C10H7ClO3S | [1][2][3][4][5] |
| Molecular Weight | 242.68 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid | [1][5] |
| Melting Point | 145-147 °C | [1][2][5] |
| Density | 1.533 g/cm³ | [1][2] |
| Solubility | Soluble in water and various organic solvents | [1] |
| IUPAC Name | 8-chloronaphthalene-1-sulfonic acid | [3][4] |
Safety and Hazard Information
8-Chloronaphthalene-1-sulfonic acid is classified as a corrosive substance.[1] Appropriate safety precautions must be taken when handling this chemical.
| Hazard Information | Code/Statement | Reference |
| Hazard Codes | C | [1] |
| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |
| Safety Statements | 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing, gloves and eye/face protection) | [1] |
| CLP Classification | Skin Corrosion 1B (H314), Serious Eye Damage/Eye Irritation Category 1 (H318) | [5] |
| Precautionary Statements | P280, P301 + P330 + P331, P305 + P351 + P338, P310, P303 + P361 + P353 | [5] |
Applications
8-Chloronaphthalene-1-sulfonic acid is a versatile intermediate with applications in various industries.[1] It is primarily used in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1][6] In the pharmaceutical industry, it serves as a key building block in the development of new medicinal compounds.[1] Furthermore, it is employed as a brightening agent in the textile industry and can act as a catalyst in certain chemical reactions.[1]
Caption: Applications of 8-Chloronaphthalene-1-sulfonic acid.
Experimental Protocols
A notable application of 8-chloronaphthalene-1-sulfonic acid is in the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives, which are fluorescent molecular probes used to study proteins.[7][8][9] A microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction has been developed for this purpose, offering high yields under mild conditions.[7][8][9]
Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Substituted aniline
-
Powdered elemental copper (catalyst)
-
Sodium phosphate buffer (pH 6.0-7.0)
-
5 mL microwave reaction vial
-
Magnetic stirring bar
-
Microwave reactor
Procedure:
-
To a 5 mL microwave reaction vial equipped with a magnetic stirring bar, add 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent) and the desired substituted aniline (0.46 mmol, 1.1 equivalents).[7][8][9]
-
Add 5 mL of an aqueous sodium phosphate buffer with a pH between 6 and 7.[8][9]
-
Add a catalytic amount of powdered elemental copper (10 mol %).[7][8][9]
-
Cap the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture with microwaves (100 W) at 100 °C for 1-3 hours while stirring.[7][8][9]
-
After the reaction is complete, the product can be purified. The major side product observed is 8-hydroxynaphthalene-1-sulfonic acid, which results from the displacement of the chloro group by water.[8][9]
Caption: Workflow for ANS derivative synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 8-chloronaphthalene-1-sulfonic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. fishersci.be [fishersci.be]
- 6. Buy Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 [smolecule.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 8-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Chloronaphthalene-1-sulfonic acid, an important intermediate in the synthesis of dyes and pharmaceuticals.[1] This document details its chemical and physical characteristics, outlines experimental protocols for their determination, and presents visual workflows and relationships to aid in research and development.
Core Physicochemical Properties
8-Chloronaphthalene-1-sulfonic acid is an organosulfur compound belonging to the family of naphthalene sulfonic acids.[1] It typically appears as a white to off-white solid and is known for its solubility in water and various organic solvents.[1]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of 8-Chloronaphthalene-1-sulfonic acid.
| Identifier | Value | Source |
| IUPAC Name | 8-Chloronaphthalene-1-sulfonic acid | P&S Chemicals |
| CAS Number | 145-74-4 | LookChem[1] |
| Molecular Formula | C₁₀H₇ClO₃S | LookChem[1] |
| Molecular Weight | 242.68 g/mol | LookChem[1] |
| Property | Value | Source |
| Melting Point | 145-147 °C | LookChem |
| Boiling Point | Not available | LookChem |
| Density | 1.533 g/cm³ | LookChem |
| Appearance | White to off-white solid | LookChem[1] |
| Solubility | Soluble in water and various organic solvents. | LookChem[1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Melting Point Determination (Capillary Method)
The melting point of an organic solid can be determined by observing the temperature at which it transitions from a solid to a liquid. Pure compounds typically exhibit a sharp melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of 8-Chloronaphthalene-1-sulfonic acid is finely powdered using a mortar and pestle.[2]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.
-
Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in the heating block of the melting point apparatus or suspended in the oil of a Thiele tube.[2]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[2]
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range represents the melting point of the sample.[3] For accuracy, the determination should be repeated at least twice with fresh samples.
Solubility Determination
The solubility of an organic compound is assessed in various solvents to understand its polarity and identify the presence of acidic or basic functional groups.[4][5]
Materials:
-
Test tubes
-
8-Chloronaphthalene-1-sulfonic acid
-
Distilled water
-
5% Sodium hydroxide (NaOH) solution
-
5% Sodium bicarbonate (NaHCO₃) solution
-
5% Hydrochloric acid (HCl) solution
-
Concentrated sulfuric acid (H₂SO₄)
-
pH paper
Procedure:
-
Water Solubility: Approximately 30 mg of the compound is added to 1 mL of distilled water in a test tube. The tube is shaken vigorously. If the compound dissolves, the pH of the solution is tested with pH paper.[5][6] A pH of 4 or lower would indicate an acidic compound.[5][7]
-
Basic Solution Solubility: If the compound is insoluble in water, its solubility is tested in 5% NaOH and 5% NaHCO₃ solutions. Solubility in NaOH suggests a strong or weak acid, while solubility in the weaker base, NaHCO₃, is characteristic of a strong acid like a sulfonic acid.[4][6]
-
Acidic Solution Solubility: If the compound is insoluble in water, its solubility is also tested in 5% HCl. This test is primarily for identifying basic compounds like amines.[4][6]
-
Concentrated Sulfuric Acid Solubility: For compounds insoluble in the above aqueous solutions, solubility in cold, concentrated H₂SO₄ is tested. This can indicate the presence of functional groups that can be protonated by the strong acid, such as alkenes, alcohols, aldehydes, and ketones.[5]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[8] It involves titrating a solution of the compound with a standard solution of a strong base and monitoring the pH change.
Apparatus:
-
Potentiometer with a pH electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Solution Preparation: A solution of 8-Chloronaphthalene-1-sulfonic acid of a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[9] The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[9]
-
Titration Setup: The beaker containing the sample solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.[9]
-
Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from the buret.[9] After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The titration is continued past the equivalence point. The pKa is determined from the resulting titration curve (pH vs. volume of titrant added). The pKa is the pH at which half of the acid has been neutralized. A more precise value can be obtained from the inflection point of the first derivative of the titration curve or the maximum of the second derivative.[10]
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to 8-Chloronaphthalene-1-sulfonic acid.
Caption: Experimental workflow for the synthesis and analysis of 8-Chloronaphthalene-1-sulfonic acid.
Caption: Relationship between molecular structure and physicochemical properties.
References
- 1. Cas 145-74-4,8-CHLORONAPHTHALENE-1-SULFONIC ACID | lookchem [lookchem.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. pennwest.edu [pennwest.edu]
- 4. scribd.com [scribd.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. csub.edu [csub.edu]
- 7. quora.com [quora.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
An In-depth Technical Guide to the Synthesis of 8-Chloronaphthalene-1-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloronaphthalene-1-sulfonic acid is a valuable intermediate in the synthesis of various fine chemicals, including dyes, pigments, and pharmaceutical compounds. Its specific substitution pattern, with a chlorine atom at the 8-position and a sulfonic acid group at the 1-position, imparts unique chemical properties that are leveraged in further chemical transformations. This technical guide provides a comprehensive overview of the primary synthesis pathways for 8-chloronaphthalene-1-sulfonic acid, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.
Core Synthesis Pathways
The synthesis of 8-chloronaphthalene-1-sulfonic acid is predominantly achieved through two main routes:
-
Direct Sulfonation of 1-Chloronaphthalene: This is the most common and direct method, involving the electrophilic aromatic substitution of 1-chloronaphthalene with a sulfonating agent. The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
Chlorosulfonation of Naphthalene: This pathway involves the simultaneous introduction of both the chlorine and sulfonyl chloride groups onto the naphthalene ring, followed by hydrolysis of the sulfonyl chloride to the sulfonic acid. This method can also lead to the formation of the desired product.
This guide will delve into the specifics of each of these pathways, providing the necessary details for their practical implementation.
Pathway 1: Direct Sulfonation of 1-Chloronaphthalene
The direct sulfonation of 1-chloronaphthalene is an electrophilic aromatic substitution reaction where a sulfonic acid group is introduced onto the naphthalene ring. The position of sulfonation is influenced by both the activating/deactivating nature of the existing chloro group and the reaction conditions, particularly temperature. The chlorine atom is an ortho-, para-directing deactivator. In the case of 1-chloronaphthalene, the incoming electrophile (the sulfonating agent) will preferentially attack the alpha positions (4, 5, and 8) and to a lesser extent the beta positions (2, 3, 6, and 7).
The formation of the 1-sulfonic acid is kinetically favored at lower temperatures. Therefore, to maximize the yield of 8-chloronaphthalene-1-sulfonic acid, the reaction is typically carried out at or below room temperature.
Key Sulfonating Agents
Several sulfonating agents can be employed for this transformation, with the most common being:
-
Chlorosulfonic Acid (ClSO₃H): A powerful and widely used sulfonating agent.
-
Sulfur Trioxide (SO₃): Often used in a complex with a solvent (e.g., dioxane, pyridine) or in an inert organic solvent to moderate its reactivity.
-
Oleum (Fuming Sulfuric Acid): A solution of sulfur trioxide in sulfuric acid.
Experimental Protocols
Method 1A: Sulfonation using Chlorosulfonic Acid in an Inert Solvent
This method provides good control over the reaction and is reported to yield the alpha-sulfonic acid with high selectivity.
Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 1-chloronaphthalene and an inert solvent such as nitrobenzene.
-
Cooling: The mixture is cooled to a temperature between 5°C and 10°C using an ice bath.
-
Addition of Chlorosulfonic Acid: Chlorosulfonic acid (1.0 to 1.1 molar equivalents) is added dropwise from the dropping funnel to the stirred solution, ensuring the temperature is maintained below 40°C. The reaction is exothermic.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional 20-30 minutes at the same temperature. The product, 8-chloronaphthalene-1-sulfonic acid, will precipitate out of the solution.
-
Isolation: The resulting slurry is filtered, and the filter cake is washed with the inert solvent to remove any unreacted starting material and soluble isomers.
-
Drying: The filter cake is dried under vacuum to yield the crude 8-chloronaphthalene-1-sulfonic acid.
Method 1B: Sulfonation using Sulfur Trioxide in an Organic Solvent
This method offers an alternative to chlorosulfonic acid and can also provide high yields of the desired product.
Experimental Protocol:
-
Reaction Setup: A solution of 1-chloronaphthalene in an anhydrous organic solvent (e.g., methylene chloride) is prepared in a reaction vessel equipped with a stirrer and a gas inlet tube.
-
Cooling: The solution is cooled to -20°C.
-
Addition of Sulfur Trioxide: A solution of sulfur trioxide (1.0 molar equivalent) in the same solvent is added slowly to the 1-chloronaphthalene solution while maintaining the temperature at -20°C.[1]
-
Reaction: The reaction mixture is stirred at -20°C for a specified period.
-
Work-up: The reaction is quenched by pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer containing the sulfonic acid can be further processed.
-
Isolation: The sulfonic acid can be isolated from the aqueous solution by salting out with sodium chloride or by neutralization with a base (e.g., sodium hydroxide) to precipitate the sodium salt.
Purification of 8-Chloronaphthalene-1-sulfonic Acid
The crude product from the sulfonation reaction will likely contain isomeric impurities. Purification can be achieved through several methods:
-
Fractional Crystallization: This is a common method for separating isomers. The crude sulfonic acid or its salt is dissolved in a suitable solvent (e.g., water, ethanol, or acetic acid) at an elevated temperature, and the solution is slowly cooled. The desired isomer, being less soluble, will crystallize out first.[2]
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed. The use of a mobile phase containing an ion-pairing agent or cyclodextrins can enhance the separation of the isomers.[2]
Quantitative Data
| Parameter | Method 1A (Chlorosulfonic Acid) | Method 1B (Sulfur Trioxide) |
| Starting Material | 1-Chloronaphthalene | 1-Chloronaphthalene |
| Sulfonating Agent | Chlorosulfonic Acid | Sulfur Trioxide |
| Solvent | Nitrobenzene | Methylene Chloride |
| Temperature | 5-10°C | -20°C |
| Molar Ratio (Substrate:Agent) | 1 : 1.0-1.1 | 1 : 1.0 |
| Reported Yield | High | High |
| Purity of Crude Product | Contains isomeric impurities | Contains isomeric impurities |
Pathway 2: Chlorosulfonation of Naphthalene
An alternative route to 8-chloronaphthalene-1-sulfonic acid is the chlorosulfonation of naphthalene. This reaction introduces both a chloro and a sulfonyl chloride group onto the naphthalene ring in a single step. The resulting 8-chloronaphthalene-1-sulfonyl chloride can then be hydrolyzed to the desired sulfonic acid.
Experimental Protocol
Step 2A: Chlorosulfonation of Naphthalene
-
Reaction Setup: Naphthalene is reacted with an excess of chlorosulfonic acid.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures.
-
Work-up: The reaction mixture is carefully poured onto crushed ice to hydrolyze the excess chlorosulfonic acid and precipitate the sulfonyl chloride.
-
Isolation: The solid 8-chloronaphthalene-1-sulfonyl chloride is collected by filtration and washed with cold water.
Step 2B: Hydrolysis of 8-Chloronaphthalene-1-sulfonyl Chloride
-
Reaction Setup: The crude 8-chloronaphthalene-1-sulfonyl chloride is suspended in water or a dilute aqueous base.
-
Reaction: The mixture is heated to effect the hydrolysis of the sulfonyl chloride to the sulfonic acid.
-
Isolation: The resulting solution is cooled, and the 8-chloronaphthalene-1-sulfonic acid can be isolated by crystallization or by forming a salt.
Quantitative Data
| Parameter | Step 2A (Chlorosulfonation) | Step 2B (Hydrolysis) |
| Starting Material | Naphthalene | 8-Chloronaphthalene-1-sulfonyl chloride |
| Reagent | Chlorosulfonic Acid | Water or dilute base |
| Temperature | Elevated | Elevated |
| Product | 8-Chloronaphthalene-1-sulfonyl chloride | 8-Chloronaphthalene-1-sulfonic acid |
| Reported Yield | Variable | Typically high |
Visualizing the Synthesis Pathways
To better understand the logical flow of the synthesis and the relationships between the reactants and products, the following diagrams have been generated using the DOT language.
Caption: Direct Sulfonation of 1-Chloronaphthalene.
Caption: Chlorosulfonation of Naphthalene followed by Hydrolysis.
Conclusion
This technical guide has outlined the primary synthetic routes to 8-chloronaphthalene-1-sulfonic acid, providing detailed experimental protocols and insights into the reaction mechanisms and purification techniques. The direct sulfonation of 1-chloronaphthalene, particularly with chlorosulfonic acid or sulfur trioxide at low temperatures, stands out as a key method for obtaining the desired product. Careful control of reaction conditions is paramount to maximizing the yield of the 8-chloro-1-sulfonic acid isomer and minimizing the formation of unwanted byproducts. The provided visualizations and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the efficient and effective synthesis of this important chemical intermediate.
References
Spectroscopic and Physicochemical Profile of 8-Chloronaphthalene-1-sulfonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 8-Chloronaphthalene-1-sulfonic acid. Due to a lack of publicly available, experimentally determined spectra for this specific compound, this guide presents expected spectroscopic characteristics based on data from closely related naphthalenesulfonic acid derivatives. Detailed, generalized experimental protocols for acquiring NMR, IR, and UV-Vis spectra are also provided to facilitate further research.
Physicochemical Properties
8-Chloronaphthalene-1-sulfonic acid is a naphthalene derivative containing both a chloro and a sulfonic acid functional group.[1][2][3][4][5] Its known physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO₃S | [1] |
| Molecular Weight | 242.68 g/mol | [1] |
| CAS Number | 145-74-4 | [1] |
| Melting Point | 145-147 °C | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water and various organic solvents | [2] |
Spectroscopic Data (Predicted)
The following tables summarize the expected spectroscopic data for 8-Chloronaphthalene-1-sulfonic acid based on the known spectral characteristics of similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the chloro and sulfonic acid groups on the naphthalene ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.2 - 8.5 | Multiplet | Aromatic Protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will display signals corresponding to the ten carbon atoms of the naphthalene ring. The carbons attached to the chloro and sulfonic acid groups, as well as the quaternary carbons, will have distinct chemical shifts.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 120 - 140 | Aromatic Carbons |
FT-IR (Fourier-Transform Infrared) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the sulfonate group and the aromatic ring.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| 1030 - 1200 | Strong | S=O Stretch (Sulfonate) |
| 650 - 900 | Strong | C-H Bending (Aromatic) |
UV-Vis (Ultraviolet-Visible) Spectroscopy
The UV-Vis spectrum of naphthalenesulfonic acid derivatives typically exhibits absorption maxima related to the π-π* transitions of the aromatic system.
| Predicted λmax (nm) | Solvent |
| 220 - 240 and 280 - 330 | Methanol or Water |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for 8-Chloronaphthalene-1-sulfonic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Dissolve approximately 5-10 mg of 8-Chloronaphthalene-1-sulfonic acid in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample has completely dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and coupling constants.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Thoroughly dry the 8-Chloronaphthalene-1-sulfonic acid sample and the KBr powder to remove any moisture, which can interfere with the spectrum.
-
In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr.[6] The mixture should be a fine, homogeneous powder.
-
Transfer the powder to the die of a pellet press.
-
Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[6]
-
Label the significant peaks in the spectrum and assign them to the corresponding functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorbance.
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or water)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of 8-Chloronaphthalene-1-sulfonic acid of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to determine a suitable concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
Calibrate the spectrophotometer by running a baseline with a cuvette filled with the pure solvent.
-
Fill a quartz cuvette with the sample solution.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 8-Chloronaphthalene-1-sulfonic acid.
References
- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 145-74-4 | 8-Chloronaphthalene-1-sulfonic acid | Tetrahedron [thsci.com]
- 4. 8-Chloronaphthalene-1-sulfonic acid | C10H7ClO3S | CID 67353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. researchgate.net [researchgate.net]
The Solubility Profile of 8-Chloronaphthalene-1-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 8-chloronaphthalene-1-sulfonic acid in various solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on qualitative solubility information and provides detailed, standardized experimental protocols for researchers to determine precise solubility values.
Introduction
8-Chloronaphthalene-1-sulfonic acid is a naphthalene derivative containing both a chloro and a sulfonic acid functional group. These substitutions significantly influence its physicochemical properties, including its solubility, which is a critical parameter in various applications such as organic synthesis, dye manufacturing, and potentially in pharmaceutical development. Understanding the solubility of this compound in different solvent systems is essential for process optimization, formulation development, and environmental fate assessment.
Solubility Data
Qualitative Solubility:
8-Chloronaphthalene-1-sulfonic acid is generally described as a white to off-white solid that is soluble in water and various organic solvents[1]. The presence of the polar sulfonic acid group (-SO₃H) imparts significant water solubility.
Quantitative Estimation for a Related Compound:
While specific data for the acid form is unavailable, information on its sodium salt, sodium 8-chloronaphthalene-1-sulfonate, offers a useful reference point. The ionic nature of the sulfonate group in the salt form leads to significant water solubility. Generally, sodium naphthalene sulfonates exhibit water solubility exceeding 10 g/100 mL at 20°C[2]. This suggests that 8-chloronaphthalene-1-sulfonic acid itself is likely to have good aqueous solubility.
Table 1: Summary of Solubility Information for 8-Chloronaphthalene-1-sulfonic Acid and its Sodium Salt
| Compound | Solvent | Temperature (°C) | Solubility (Quantitative) | Solubility (Qualitative) |
| 8-Chloronaphthalene-1-sulfonic acid | Water | Not Specified | Not Available | Soluble[1] |
| 8-Chloronaphthalene-1-sulfonic acid | Various Organic Solvents | Not Specified | Not Available | Soluble[1] |
| Sodium 8-chloronaphthalene-1-sulfonate | Water | 20 | > 10 g/100 mL (estimated for class)[2] | Very Soluble[2] |
Experimental Protocols for Solubility Determination
To empower researchers to obtain precise and reliable solubility data for 8-chloronaphthalene-1-sulfonic acid, this section outlines established experimental methodologies.
General Qualitative Solubility Test
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Test tubes
-
Vortex mixer
-
Selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene)
-
Microbalance
Procedure:
-
Weigh approximately 10 mg of 8-chloronaphthalene-1-sulfonic acid and place it into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound appears soluble, further increments of the solid can be added until saturation is observed to get a rough estimate of solubility.
Quantitative Determination of Aqueous Solubility (ASTM E1148 Standard Test Method approach)
This protocol provides a framework for the quantitative measurement of the aqueous solubility of organic compounds.
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
High-purity water (e.g., Type I)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Analytical balance
-
Calibrated glassware (pipettes, volumetric flasks)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 8-chloronaphthalene-1-sulfonic acid to a known volume of high-purity water in a sealed container. The excess solid should be clearly visible.
-
Place the container in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in the solution becomes constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the equilibration temperature to avoid precipitation.
-
To remove any suspended microparticles, centrifuge the collected supernatant at a high speed.
-
-
Analysis:
-
Prepare a series of standard solutions of 8-chloronaphthalene-1-sulfonic acid of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Dilute the saturated sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of solubility.
Caption: General workflow for quantitative solubility determination.
References
An In-depth Technical Guide to 8-Chloronaphthalene-1-sulfonic Acid and its Derivatives for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-chloronaphthalene-1-sulfonic acid, its key derivatives, and their applications in drug discovery and development. The document details the synthesis, chemical properties, and biological activities of these compounds, with a focus on their potential as therapeutic agents.
Introduction to 8-Chloronaphthalene-1-sulfonic Acid
8-Chloronaphthalene-1-sulfonic acid is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a variety of chemical entities.[1] Its structure, featuring a naphthalene core substituted with both a chloro and a sulfonic acid group, imparts unique reactivity that has been exploited in diverse fields, including the manufacturing of dyes, agrochemicals, and, most notably, pharmaceuticals.[1] The compound is typically a white to off-white solid soluble in water and various organic solvents.[1]
Common Derivatives and Their Synthesis
The chemical scaffold of 8-chloronaphthalene-1-sulfonic acid allows for the generation of several important derivatives. The most common of these include its sodium salt, its sulfonyl chloride, and a range of anilinonaphthalene sulfonic acids.
Sodium 8-Chloronaphthalene-1-sulfonate
The sodium salt of 8-chloronaphthalene-1-sulfonic acid is a more stable and water-soluble form of the parent acid, making it a convenient precursor in many synthetic applications.[2]
8-Chloronaphthalene-1-sulfonyl Chloride
This highly reactive derivative is a key intermediate for the synthesis of sulfonamides and sulfonate esters.[2] Its sulfonyl chloride moiety readily reacts with nucleophiles such as amines and alcohols.[2]
8-Anilinonaphthalene-1-sulfonic Acid (ANS) and its Derivatives
The reaction of 8-chloronaphthalene-1-sulfonic acid with various anilines yields a class of compounds known as 8-anilinonaphthalene-1-sulfonic acids (ANS). These derivatives have garnered significant interest due to their fluorescent properties and their ability to interact with biological macromolecules.[3][4] They are widely used as fluorescent probes to study protein conformation and binding.[3]
Quantitative Data on Key Derivatives
The following tables summarize key quantitative data for 8-chloronaphthalene-1-sulfonic acid and its prominent derivatives.
Table 1: Physicochemical Properties of 8-Chloronaphthalene-1-sulfonic Acid and its Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 8-Chloronaphthalene-1-sulfonic acid | 145-74-4 | C₁₀H₇ClO₃S | 242.68 |
| Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 | C₁₀H₆ClNaO₃S | 264.66 |
| 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 | C₁₀H₆Cl₂O₂S | 261.13 |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | 82-76-8 | C₁₆H₁₃NO₃S | 299.35 |
Table 2: Spectral Properties of Selected 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives [1][4]
| Compound | R Group | λmax (abs, H₂O) (nm) | λmax (em, H₂O) (nm) | Quantum Yield (Φ) in H₂O | λmax (abs, EG) (nm) | λmax (em, EG) (nm) | Quantum Yield (Φ) in EG |
| 3a | H | 355 | 534 | 0.003 | 373 | 508 | 0.154 |
| 3b | 4-F | 347 | 553 | 0.001 | 362 | 507 | 0.040 |
| 3c | 2-F | 344 | 516 | 0.004 | 360 | 490 | 0.213 |
| 3d | 3-F | 345 | 509 | 0.009 | 364 | 482 | 0.441 |
| 3e | 4-Cl | 348 | 508 | 0.019 | 362 | 470 | 0.714 |
| 3f | 4-Br | 355 | 536 | 0.003 | 370 | 507 | 0.099 |
| 3g | 4-I | 339 | 508 | 0.015 | 364 | 473 | 0.708 |
| 3h | 3-Br | 356 | 533 | 0.005 | 371 | 499 | 0.127 |
| 3i | 4-CH₃ | 353 | - | - | 378 | 532 | - |
| 3j | 4-OCH₃ | 350 | - | - | 375 | 562 | 0.003 |
| 3k | 4-OH | 353 | 470 | 0.077 | 360 | 454 | 0.111 |
| 3l | 4-CN | 418 | - | - | 420 | - | - |
| 3m | 4-NO₂ | 360 | - | - | 380 | 558 | 0.004 |
EG: Ethylene Glycol
Table 3: Inhibitory Activity of ANS Derivatives against MurA
| Compound | R Group | IC₅₀ (µM) vs. E. coli MurA | IC₅₀ (µM) vs. E. cloacae MurA |
| ANS | H | > 1000 | > 1000 |
| 26 | (Structure not fully specified in snippets) | 2.7 (WT), 10 (C115D mutant) | 14 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 8-chloronaphthalene-1-sulfonic acid and its key derivatives.
Synthesis of 8-Chloronaphthalene-1-sulfonic Acid
The synthesis of 8-chloronaphthalene-1-sulfonic acid is typically achieved through the sulfonation of 1-chloronaphthalene.
Materials:
-
1-Chloronaphthalene
-
Chlorosulfonic acid
-
Inert solvent (e.g., dichloromethane, nitrobenzene)
Procedure:
-
Dissolve 1-chloronaphthalene in an inert solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or acetic acid) to obtain pure 8-chloronaphthalene-1-sulfonic acid.
Synthesis of 8-Chloronaphthalene-1-sulfonyl Chloride
This derivative can be prepared from 8-chloronaphthalene-1-sulfonic acid using a chlorinating agent.[2]
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Thionyl chloride or Phosphorus pentachloride
-
Anhydrous solvent (e.g., toluene, chloroform)
Procedure:
-
Suspend 8-chloronaphthalene-1-sulfonic acid in an anhydrous solvent in a flask fitted with a reflux condenser and a gas trap.
-
Add thionyl chloride or phosphorus pentachloride portion-wise to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess chlorinating agent and solvent under reduced pressure.
-
The resulting crude 8-chloronaphthalene-1-sulfonyl chloride can be purified by recrystallization from an appropriate solvent.
Microwave-Assisted Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives[3][4]
This modern synthetic approach offers high yields and short reaction times.
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Substituted aniline (1.1 equivalents)
-
Elemental copper powder (10 mol%)
-
Sodium phosphate buffer (pH 6-7)
-
Microwave reactor
Procedure:
-
In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent), the desired substituted aniline (0.46 mmol, 1.1 equivalents), and elemental copper powder (10 mol%).
-
Add 5 mL of an aqueous sodium phosphate buffer (pH 6-7).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at 100 °C for 1-1.5 hours.
-
After the reaction is complete, cool the mixture and purify the product. Purification can be achieved by techniques such as column chromatography or recrystallization.
Biological Activity and Drug Development Applications
Derivatives of 8-chloronaphthalene-1-sulfonic acid, particularly the ANS family, have shown promise in drug discovery, primarily as tools for studying protein-ligand interactions and, more directly, as inhibitors of bacterial enzymes.
Inhibition of MurA: A Novel Antibacterial Strategy
A significant finding in the application of ANS derivatives is their ability to inhibit the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. This makes MurA an attractive target for the development of new antibiotics.
One study identified an ANS analog, compound 26 , as a potent inhibitor of MurA from both Escherichia coli and Enterobacter cloacae, with IC₅₀ values in the low micromolar range. Notably, this compound also inhibited a fosfomycin-resistant mutant of E. coli MurA, suggesting a potential avenue for overcoming existing antibiotic resistance mechanisms.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and biological action of these compounds.
Caption: Experimental workflow for the synthesis and application of ANS derivatives.
Caption: Inhibition of the MurA pathway by ANS derivatives.
Conclusion
8-Chloronaphthalene-1-sulfonic acid and its derivatives, particularly the 8-anilinonaphthalene-1-sulfonic acids, represent a promising class of compounds for drug discovery and development. Their utility as fluorescent probes for studying protein interactions is well-established, and recent findings on their inhibitory activity against essential bacterial enzymes like MurA open up new avenues for the development of novel antibacterial agents. The synthetic methodologies outlined in this guide, especially the efficient microwave-assisted synthesis of ANS derivatives, provide a practical framework for researchers to explore the structure-activity relationships of these compounds further and to design new derivatives with enhanced therapeutic potential. The quantitative data provided herein should serve as a valuable resource for computational modeling and lead optimization efforts in the pursuit of new drug candidates.
References
- 1. Buy Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 [smolecule.com]
- 2. Buy 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 [smolecule.com]
- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Theoretical Investigations of 8-Chloronaphthalene-1-sulfonic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental knowledge of 8-Chloronaphthalene-1-sulfonic acid. While dedicated in-depth theoretical studies on this specific molecule are not extensively available in public literature, this document synthesizes the known data, proposes a robust computational methodology for its detailed theoretical analysis based on studies of analogous compounds, and presents available experimental data. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound and its derivatives, particularly in the fields of medicinal chemistry, material science, and chemical synthesis.
Introduction
8-Chloronaphthalene-1-sulfonic acid is a substituted naphthalene derivative that serves as a key intermediate in the synthesis of various chemical compounds, including dyes and pigments, agrochemicals, and pharmaceuticals.[1] Its structural features, comprising a bulky chlorine atom and a highly polar sulfonic acid group on the naphthalene core, impart unique physicochemical properties that are of interest for various applications. Understanding the molecular geometry, electronic properties, and reactivity of this compound is crucial for its effective utilization and for the rational design of novel derivatives.
This whitepaper summarizes the currently available physical and chemical data for 8-Chloronaphthalene-1-sulfonic acid and outlines a theoretical framework for its comprehensive computational characterization.
Molecular Properties
A summary of the known molecular and physical properties of 8-Chloronaphthalene-1-sulfonic acid is presented in Table 1. The sodium salt of this acid is also a common form and some of its computed properties are included for reference.
Table 1: Physical and Chemical Properties of 8-Chloronaphthalene-1-sulfonic Acid and its Sodium Salt
| Property | Value (8-Chloronaphthalene-1-sulfonic acid) | Value (Sodium 8-Chloronaphthalene-1-sulfonate) | Reference(s) |
| Molecular Formula | C₁₀H₇ClO₃S | C₁₀H₆ClNaO₃S | [2] |
| Molecular Weight | 242.68 g/mol | 264.66 g/mol | [2][3] |
| CAS Number | 145-74-4 | 5439-85-0 | [2][4] |
| Melting Point | 145-147 °C | >300 °C (for a derivative) | [5] |
| Appearance | White to off-white solid | Not specified | [1] |
| Solubility | Soluble in water and various organic solvents | Soluble in water | [1] |
| Topological Polar Surface Area (TPSA) | Not available | 57.2 Ų | [3] |
| logP (calculated) | Not available | -0.5987 | [3] |
Theoretical Studies: A Proposed Computational Approach
While a dedicated, in-depth theoretical study on 8-chloronaphthalene-1-sulfonic acid is not readily found in the reviewed literature, a robust computational analysis can be proposed based on methodologies successfully applied to similar substituted naphthalene compounds.[6][7] Density Functional Theory (DFT) is the most appropriate method for such an investigation.
Proposed Computational Methodology
A detailed theoretical study of 8-chloronaphthalene-1-sulfonic acid would involve the following steps:
-
Geometry Optimization: The molecular geometry would be optimized using a functional such as B3LYP with a suitable basis set, for example, 6-311++G(d,p), to accurately predict bond lengths, bond angles, and dihedral angles.
-
Vibrational Analysis: Following optimization, a frequency calculation would be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and the UV-Vis absorption spectrum.
-
The logical workflow for such a theoretical study is depicted in the following diagram:
Caption: Proposed workflow for the theoretical study of 8-Chloronaphthalene-1-sulfonic acid.
Experimental Protocols
Synthesis of 8-Chloronaphthalene-1-sulfonic Acid
General Sulfonation Protocol:
-
Reaction Setup: 1-chloronaphthalene is reacted with a sulfonating agent, such as chlorosulfonic acid or sulfur trioxide, in a suitable solvent.[3] The reaction temperature is a critical parameter to control the regioselectivity.
-
Reaction Conditions: The reaction is typically carried out with an excess of the sulfonating agent.[8] The temperature is carefully controlled to favor the formation of the 8-sulfonated product.
-
Work-up and Isolation: After the reaction is complete, the mixture is carefully quenched, often with water or ice. The product, 8-chloronaphthalene-1-sulfonic acid, can then be isolated, for instance, by precipitation or extraction.
-
Neutralization (optional): The sulfonic acid can be converted to its more stable sodium salt by neutralization with a base such as sodium hydroxide.[3]
The synthesis workflow is illustrated in the diagram below:
Caption: General workflow for the synthesis of 8-Chloronaphthalene-1-sulfonic acid.
Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives
8-Chloronaphthalene-1-sulfonic acid is a precursor for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives, which are important fluorescent probes. A detailed protocol for this conversion has been reported.[9][10]
Experimental Protocol for the Synthesis of an ANS Derivative:
-
Reactants: 8-Chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent) and a substituted amine (0.46 mmol, 1.1 equivalents) are used.[9][10]
-
Catalyst and Solvent: A catalytic amount of powdered elemental copper (10 mol %) is used in a buffer solution of Na₂HPO₄ and NaH₂PO₄ (pH 6.0–7.0).[9][10]
-
Reaction Conditions: The reaction mixture is placed in a microwave reaction vial and microwaved (100 W) for 1–3 hours at 100 °C.[9][10]
-
Purification: The reaction mixture is basified with NaOH, filtered to remove the copper catalyst, and the aqueous layer is extracted with dichloromethane to remove unreacted amine. The aqueous layer is then concentrated, and the residue is purified by flash column chromatography.[10]
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.5 ppm) due to the coupling of the six protons on the naphthalene ring. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and sulfonic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached substituents.
-
FTIR: The infrared spectrum is expected to show characteristic absorption bands for the sulfonic acid group, including S=O stretching vibrations (around 1000-1200 cm⁻¹) and an O-H stretching band. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.
-
UV-Vis: The UV-Vis spectrum in a suitable solvent is expected to exhibit absorption bands characteristic of the naphthalene chromophore, likely in the UV region.
Conclusion and Future Outlook
8-Chloronaphthalene-1-sulfonic acid is a valuable chemical intermediate with significant potential for further application. This technical guide has consolidated the available information on its properties and synthesis. However, it is evident that a dedicated and comprehensive theoretical study of this molecule is currently lacking in the public domain.
Future research should focus on performing detailed DFT calculations as outlined in this guide to elucidate the electronic structure, reactivity, and spectroscopic properties of 8-chloronaphthalene-1-sulfonic acid. Such a study would provide valuable quantitative data that would be highly beneficial for the rational design of new functional molecules and for a deeper understanding of its chemical behavior. Furthermore, the publication of detailed experimental protocols for its synthesis and complete experimental spectroscopic data would be of great value to the scientific community.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Buy Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 [smolecule.com]
- 4. SODIUM, 8-CHLORO-NAPHTHALENE-1-SULFONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electronic and Vibrational Manifold of Tetracyanoethylene–Chloronaphthalene Charge Transfer Complex in Solution: Insights from TD-DFT and Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buy 8-Chloronaphthalene-1-sulfonyl chloride | 82-74-6 [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reaction Mechanisms Involving 8-Chloronaphthalene-1-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involving 8-chloronaphthalene-1-sulfonic acid, a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] This document details its synthesis, key reactions, and underlying mechanistic principles, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.
Synthesis of 8-Chloronaphthalene-1-sulfonic Acid
The primary route for the synthesis of 8-chloronaphthalene-1-sulfonic acid is through the electrophilic aromatic substitution of 1-chloronaphthalene. The sulfonation is typically carried out using chlorosulfonic acid, which acts as both the sulfonating and chlorinating agent.[1] The regioselectivity of the reaction is temperature-dependent, with the formation of the 1-sulfonic acid being kinetically favored at lower temperatures.
A patented method for the synthesis of 1-naphthalenesulfonic acids provides insight into the reaction conditions. While not specific to the 8-chloro derivative, it offers a valuable procedural framework. The reaction of naphthalene with chlorosulfonic acid in a nitroaromatic hydrocarbon solvent, such as nitrobenzene, at temperatures below 40°C yields the 1-naphthalenesulfonic acid in high purity.[3]
Experimental Protocol: Synthesis of 1-Naphthalenesulfonic Acid (Illustrative)
A mixture of 116.5 parts of chlorosulfonic acid in 120 parts of nitrobenzene is added over a period of 30 minutes to a slurry of 128 parts of naphthalene in 120 parts of nitrobenzene, while maintaining the temperature at approximately 25°C. The reaction mixture is seeded with crystals of 1-naphthalenesulfonic acid to promote crystallization. After the addition is complete, the slurry is stirred for an additional twenty minutes and then filtered. The resulting filter cake is dried to yield the product.[3]
Table 1: Illustrative Yield for the Synthesis of 1-Naphthalenesulfonic Acid [3]
| Reactant Ratio (Naphthalene:Chlorosulfonic Acid) | Yield of Naphthalenesulfonic Acids |
| 1:1 (molar) | 88% |
Key Reaction Mechanisms
8-Chloronaphthalene-1-sulfonic acid undergoes several key reactions, primarily centered around nucleophilic substitution of the chlorine atom and electrophilic substitution on the naphthalene ring. Desulfonation is also a relevant reversible reaction.
Nucleophilic Aromatic Substitution: The Ullmann Condensation
A significant reaction of 8-chloronaphthalene-1-sulfonic acid is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This reaction is particularly useful for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives, which are valuable fluorescent probes in biochemical research.[4][5][6] The reaction involves the coupling of 8-chloronaphthalene-1-sulfonic acid with an amine in the presence of a copper catalyst.[4][5]
A modern, efficient method for this transformation utilizes microwave-assisted heating, which significantly reduces reaction times and can lead to high yields.[4][5]
-
Reaction Setup: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent), the desired substituted amine (0.46 mmol, 1.1 equivalents), and a catalytic amount of powdered elemental copper (10 mol %).
-
Solvent Addition: Add a buffer solution of Na₂HPO₄ (4.5 mL, pH 9.6) and NaH₂PO₄ (0.5 mL, pH 4.2) to adjust the reaction mixture to a pH of 6.0–7.0.
-
Microwave Irradiation: Cap the vial and irradiate the mixture in a microwave reactor (100 W) for 1–3 hours at 100°C.
-
Workup and Purification:
-
Adjust the pH of the reaction mixture to above 12 with 5 M NaOH and filter to remove the elemental copper.
-
Wash the filter residue with water (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 40 mL) to remove any unreacted amine.
-
Remove the aqueous solvent by rotary evaporation.
-
Dissolve the residue in methanol (30 mL) and filter to remove undissolved salts.
-
Concentrate the filtrate by rotary evaporation.
-
Purify the residue by flash column chromatography on a C18Aq column using a methanol/water (4:6) eluent.
-
Table 2: Yields of Microwave-Assisted Ullmann Condensation of 8-Chloronaphthalene-1-sulfonic Acid with Various Anilines [4][5][6][7]
| Amine | Product | Yield |
| Aniline | Sodium 8-(phenylamino)naphthalene-1-sulfonate | 63% |
| p-Toluidine | Sodium 8-(p-tolylamino)naphthalene-1-sulfonate | 69% |
| 3-Fluoroaniline | Sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate | 47% |
| 3,4-Dichloroaniline | Sodium 8-((3,4-dichlorophenyl)amino)naphthalene-1-sulfonate | 43% |
| Aniline (with electron-donating groups) | Corresponding ANS derivatives | up to 74% |
| Aniline (with electron-withdrawing groups) | Corresponding ANS derivatives | 11-25% |
Spectroscopic Data for Sodium 8-(phenylamino)naphthalene-1-sulfonate: [4][6]
-
¹H NMR (400 MHz, D₂O) δ 8.22 (d, J = 7.3 Hz, 1H), 7.79 (d, J = 8.2 Hz, 1H), 7.40 (d, J = 7.6 Hz, 1H), 7.33 (q, J = 7.8 Hz, 2H), 7.21 (dt, J = 12.5, 7.6 Hz, 3H), 7.01 (d, J = 7.9 Hz, 2H), 6.82 (t, J = 7.4 Hz, 1H).
-
¹³C NMR (100 MHz, D₂O) δ 145.05, 137.79, 137.37, 136.82, 133.96, 129.43, 128.27, 126.55, 124.15, 123.36, 122.53, 119.90, 119.84, 116.33.
-
HRMS (ESI) m/z calcd for C₁₆H₁₂NO₃S⁻ [M – H]⁻ 298.0543; found, 298.0558.
Electrophilic Aromatic Substitution
The naphthalene ring of 8-chloronaphthalene-1-sulfonic acid can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The sulfonic acid group is a deactivating group and a meta-director. The chlorine atom is also deactivating but is an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance from the peri-substituents, will determine the regiochemical outcome.
A study on the nitration of α-chloronaphthalene-α-sulphonic acids indicates that the deactivating effect of the two electrophilic groups is enhanced when the sulfonic group is in the 8-position.[8]
A patent describing the halogenation of 1-chloronaphthalene-8-sulfonic acid provides some experimental insight.[9]
To a solution of 264.5 parts by weight of the sodium salt of 1-chloronaphthalene-8-sulfonic acid in 1000 parts by weight of water, acidified to Congo red with hydrochloric acid, 160 parts by weight of bromine are added over 1 to 2 hours with stirring at room temperature. A crystalline precipitate of 1-chloro-8-bromonaphthalene separates and is filtered and washed with water.[9]
Desulfonation
The sulfonation of aromatic compounds is a reversible reaction.[10] The sulfonic acid group can be removed by heating with dilute aqueous acid, a process known as desulfonation. This reaction can be used to remove the sulfonic acid group after it has served its purpose, for example, as a directing or protecting group. Specific experimental conditions for the desulfonation of 8-chloronaphthalene-1-sulfonic acid are not detailed in the available literature, but the general principle involves hydrolysis in the presence of an acid.
Visualizing the Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed.
References
- 1. Buy Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US3155716A - Preparation of pure alpha-naphthalene sulfonic acid and alpha-naphthol - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. US1822982A - Halogenated naphthalene - Google Patents [patents.google.com]
- 10. api.pageplace.de [api.pageplace.de]
In-Depth Technical Guide: Health and Safety Data for 8-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available health and safety information for 8-Chloronaphthalene-1-sulfonic acid. It is intended for informational purposes for a professional audience and is not a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment. Users should always consult the most current SDS from their supplier before handling this chemical and ensure all appropriate safety protocols are in place. The toxicological properties of this compound have not been thoroughly investigated.
Executive Summary
Physicochemical Properties
Understanding the physicochemical properties of a compound is a critical first step in any safety assessment. These properties can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for environmental fate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₃S | [1] |
| Molecular Weight | 242.68 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 145-147 °C | [1][2] |
| Density | 1.533 g/cm³ | [1] |
| Solubility | Soluble in water and various organic solvents. | [1] |
Toxicological Data and Hazard Identification
Comprehensive toxicological data for 8-Chloronaphthalene-1-sulfonic acid is limited. The primary hazards identified are related to its irritant properties.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion / Irritation | Not specified | Causes skin irritation. |
| Serious Eye Damage / Eye Irritation | Not specified | Causes serious eye irritation. |
Note: Specific categories for skin and eye irritation were not consistently found across sources. Users should refer to the specific SDS provided by their supplier for detailed classification.
Summary of Toxicological Endpoints
A thorough search of publicly available literature and safety data did not yield quantitative data for the following common toxicological endpoints:
-
Acute Oral Toxicity (LD50): Not available
-
Acute Dermal Toxicity (LD50): Not available
-
Acute Inhalation Toxicity (LC50): Not available
-
Carcinogenicity: Not available
-
Mutagenicity: Not available
-
Reproductive Toxicity: Not available
The absence of this data highlights the need for careful handling and the application of the precautionary principle when working with this compound.
Experimental Protocols
While specific experimental reports on the toxicology of 8-Chloronaphthalene-1-sulfonic acid are not available, this section outlines the general methodologies for key irritation studies based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Office of Prevention, Pesticides, and Toxic Substances (OPPTS).
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to assess the potential of a substance to cause reversible inflammatory changes or irreversible tissue damage to the skin.
-
Test System: Healthy, young adult albino rabbits are typically used.
-
Dose and Application: A 0.5 g sample of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (approximately 6 cm²) of shaved skin. The application site is then covered with a gauze patch and a semi-occlusive dressing.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation Period: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The observation period may be extended up to 14 days to assess the reversibility of the effects.
-
Scoring: The severity of erythema and edema is scored using a standardized system (e.g., the Draize scale).
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This study evaluates the potential of a substance to cause damage to the eye.
-
Test System: Healthy, adult albino rabbits are the standard model.[3]
-
Dose and Application: A small amount of the test substance (typically 0.1 mL of a liquid or not more than 100 mg of a solid, ground to a fine powder) is instilled into the conjunctival sac of one eye of the animal.[4] The other eye serves as an untreated control.[3]
-
Observation Period: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[3][5] The observation period can be extended to 21 days to determine the reversibility of any observed lesions.[5]
-
Scoring: Lesions are scored according to a standardized grading system. The use of analgesics and anesthetics is now recommended to minimize pain and distress for the animals.[4]
Signaling Pathways and Workflows
No information on specific signaling pathways affected by 8-Chloronaphthalene-1-sulfonic acid was found in the public domain. Therefore, a generalized workflow for chemical safety assessment is provided below. This diagram illustrates the logical progression from initial characterization to hazard communication.
Caption: Generalized workflow for chemical safety assessment.
Handling and Safety Precautions
Given the identified hazards, the following general precautions should be taken when handling 8-Chloronaphthalene-1-sulfonic acid:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Conclusion
The available data on 8-Chloronaphthalene-1-sulfonic acid indicates that it is a skin and eye irritant. However, there is a significant lack of comprehensive toxicological information. This data gap necessitates a cautious approach to its handling, emphasizing the use of appropriate engineering controls and personal protective equipment. The general experimental protocols and the chemical safety assessment workflow provided in this guide offer a framework for professionals to understand the key safety considerations for this and other less-characterized chemical compounds. It is imperative for users to consult the specific Safety Data Sheet from their supplier for the most accurate and up-to-date information.
References
Methodological & Application
Application Notes and Protocols for the Use of 8-Chloronaphthalene-1-sulfonic Acid in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-chloronaphthalene-1-sulfonic acid as a key intermediate in the synthesis of dyes. The protocols detailed below are intended for an audience with a foundational understanding of organic synthesis and laboratory safety procedures.
Introduction
8-Chloronaphthalene-1-sulfonic acid is a versatile chemical intermediate employed in the synthesis of a variety of dyes and pigments, contributing to their color and stability. Its applications extend to the pharmaceutical and agrochemical industries as well. This document focuses on its application in the synthesis of fluorescent probes and as a precursor for azo dyes, which are a major class of synthetic colorants.
The synthesis of dyes from 8-chloronaphthalene-1-sulfonic acid typically involves the initial displacement of the chloro group to introduce a functional group, such as an amino group, which can then be further modified. A notable example is the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives, which are widely used as fluorescent probes to study protein conformation.[1][2][3] Furthermore, by converting the chloro group to an amino group, the resulting aminonaphthalene sulfonic acid can serve as a diazo component in the synthesis of azo dyes.
Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives
A modern and efficient method for the synthesis of ANS and its derivatives from 8-chloronaphthalene-1-sulfonic acid is the microwave-assisted copper(0)-catalyzed Ullmann coupling reaction.[1][2] This method offers high yields and shorter reaction times compared to traditional approaches.
Experimental Protocol: Microwave-Assisted Synthesis of ANS Derivatives
This protocol is adapted from the synthesis of ANS derivatives as described in the literature.[1][2]
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Powdered elemental copper (Cu(0))
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Deionized water
-
5 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
Preparation of Phosphate Buffer (pH 6.0-7.0): Prepare a buffer solution by mixing appropriate volumes of Na₂HPO₄ and NaH₂PO₄ solutions.
-
Reaction Setup: In a 5 mL microwave reaction vial, combine 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent), the desired substituted aniline (0.46 mmol, 1.1 equivalents), and a catalytic amount of powdered elemental copper (10 mol%).
-
Addition of Buffer: Add 5 mL of the prepared phosphate buffer to the reaction vial.
-
Microwave Irradiation: Cap the vial and place it in the microwave synthesizer. Irradiate the mixture at 100°C for 1-3 hours with stirring.
-
Work-up and Purification: After cooling, the product can be purified by appropriate methods such as recrystallization or chromatography.
Quantitative Data for ANS Derivative Synthesis
The following table summarizes the yields for the synthesis of various ANS derivatives using the microwave-assisted Ullmann coupling method.[1][2]
| Substituted Aniline | Product | Yield (%) |
| Aniline | 8-Anilinonaphthalene-1-sulfonic acid (ANS) | 63 |
| 4-Fluoroaniline | Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate | 64 |
| 3-Fluoroaniline | Sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate | 47 |
| 4-Toluidine | Sodium 8-(p-tolylamino)naphthalene-1-sulfonate | 69 |
| 4-Anisidine | Sodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate | 74 |
Proposed Synthesis of an Azo Dye from 8-Chloronaphthalene-1-sulfonic Acid
While direct diazotization of 8-chloronaphthalene-1-sulfonic acid is not feasible, it can be readily converted to an amino derivative, which can then be used to produce azo dyes. The following is a proposed two-step protocol for the synthesis of a monoazo acid dye.
Step 1: Synthesis of 8-Aminonaphthalene-1-sulfonic Acid
This step involves the amination of 8-chloronaphthalene-1-sulfonic acid. A similar procedure to the synthesis of ANS can be employed, using ammonia or an ammonia equivalent.
Step 2: Synthesis of a Monoazo Acid Dye
This step follows the general procedure for azo dye synthesis, which includes diazotization of the amino compound followed by coupling with a suitable coupling component.
Materials:
-
8-Aminonaphthalene-1-sulfonic acid (from Step 1)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A coupling component (e.g., 2-naphthol, phenol, H-acid)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
Experimental Protocol:
-
Diazotization of 8-Aminonaphthalene-1-sulfonic Acid:
-
Dissolve 8-aminonaphthalene-1-sulfonic acid in a dilute sodium carbonate solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold solution of sodium nitrite.
-
Pour the resulting solution into a cold solution of hydrochloric acid to form the diazonium salt. Maintain the temperature at 0-5°C.
-
-
Preparation of the Coupling Component Solution:
-
Dissolve the chosen coupling component (e.g., 2-naphthol) in a dilute sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with constant stirring.
-
Maintain the temperature at 0-5°C and adjust the pH as needed (typically alkaline for coupling with phenols and naphthols) by adding sodium carbonate or sodium hydroxide solution.
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
-
Isolation of the Dye:
-
The precipitated dye can be isolated by filtration.
-
Wash the dye with a small amount of cold water or a brine solution.
-
Dry the dye in a vacuum oven at a low temperature.
-
Visualizations
Synthesis Pathway of an Azo Dye
References
Applications of 8-Chloronaphthalene-1-sulfonic Acid in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
8-Chloronaphthalene-1-sulfonic acid is a versatile naphthalene derivative that serves as a key intermediate in the synthesis of various organic compounds. While broadly cited as an intermediate in the pharmaceutical industry, its most concretely documented application lies in the synthesis of fluorescent probes, particularly 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives.[1][2] These probes are instrumental in drug discovery and development for studying protein conformation and binding.
The sulfonic acid and chlorine substituents on the naphthalene ring provide two reactive sites for further chemical modifications, making 8-chloronaphthalene-1-sulfonic acid a valuable starting material for creating a diverse range of molecules. Its conversion to 8-chloronaphthalene-1-sulfonyl chloride expands its utility, allowing for the synthesis of sulfonamides, a class of compounds with known biological activities. Preliminary research has suggested that derivatives of naphthalene sulfonyl chlorides may exhibit antimicrobial and anticancer properties, indicating a potential for 8-chloronaphthalene-1-sulfonic acid in the development of new therapeutic agents.[3]
The primary application detailed in scientific literature is its use in the Ullmann condensation reaction to produce ANS and its substituted analogs. This reaction involves the coupling of 8-chloronaphthalene-1-sulfonic acid with an aniline or a substituted aniline.
Key Applications
-
Synthesis of Fluorescent Probes: 8-Chloronaphthalene-1-sulfonic acid is a crucial precursor for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. These molecules are widely used as fluorescent probes to investigate the hydrophobic sites of proteins, which is critical in understanding protein folding, stability, and ligand binding in drug discovery.
-
Intermediate for Biologically Active Molecules: As a bifunctional molecule, it serves as a building block for more complex molecules with potential therapeutic value. Its derivative, 8-chloronaphthalene-1-sulfonyl chloride, can be used to synthesize various sulfonamides, a well-established pharmacophore in many drugs.
Data Presentation
Table 1: Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives
| Product | Amine Reactant | Reaction Time (min) | Yield (%) |
| Sodium 8-(phenylamino)naphthalene-1-sulfonate | Aniline | 60 | 63 |
| Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate | 4-Fluoroaniline | 60 | 64 |
| Sodium 8-((4-chlorophenyl)amino)naphthalene-1-sulfonate | 4-Chloroaniline | 120 | 67 |
| Sodium 8-((4-bromophenyl)amino)naphthalene-1-sulfonate | 4-Bromoaniline | 120 | 62 |
| Sodium 8-((4-iodophenyl)amino)naphthalene-1-sulfonate | 4-Iodoaniline | 120 | 42 |
| Sodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate | p-Anisidine | 60 | 74 |
| Sodium 8-((4-(acetylamino)phenyl)amino)naphthalene-1-sulfonate | N-(4-aminophenyl)acetamide | 180 | 60 |
| Sodium 8-((4-hydroxyphenyl)amino)naphthalene-1-sulfonate | 4-Aminophenol | 180 | 21 |
Experimental Protocols
Protocol 1: Synthesis of Sodium 8-(phenylamino)naphthalene-1-sulfonate (ANS)
This protocol is adapted from a microwave-assisted copper(0)-catalyzed Ullmann coupling reaction.
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Aniline
-
Copper powder
-
Sodium phosphate monobasic
-
Sodium phosphate dibasic
-
Deionized water
-
Microwave reactor
Procedure:
-
To a 10 mL microwave reaction vessel, add 8-chloronaphthalene-1-sulfonic acid (1.0 mmol, 1.0 eq).
-
Add aniline (1.1 mmol, 1.1 eq).
-
Add copper powder (0.1 mmol, 0.1 eq).
-
Prepare a phosphate buffer solution (pH ~7.0) by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions.
-
Add 5 mL of the phosphate buffer to the reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 60 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove the copper catalyst.
-
The filtrate contains the sodium salt of 8-anilinonaphthalene-1-sulfonic acid.
-
The product can be purified by recrystallization or chromatography.
Expected Yield: Approximately 63%.
Visualizations
References
Application Notes: 8-Chloronaphthalene-1-sulfonic Acid as a Versatile Intermediate for the Synthesis of Novel Agrochemicals
Introduction
8-Chloronaphthalene-1-sulfonic acid is a reactive chemical intermediate with applications in the synthesis of dyes and pharmaceuticals.[1] Its utility extends to the agrochemical sector, where it serves as a precursor for the generation of novel compounds aimed at crop protection and yield enhancement.[1] The presence of both a chloro and a sulfonic acid group on the naphthalene ring system provides two reactive sites for further chemical modification, making it a valuable building block for creating diverse molecular architectures for screening as potential herbicides, fungicides, or insecticides.
This document outlines the potential of 8-chloronaphthalene-1-sulfonic acid in agrochemical discovery and provides a detailed protocol for a representative synthetic transformation—the copper-catalyzed N-arylation via an Ullmann condensation—to generate a library of N-aryl-8-aminonaphthalene-1-sulfonic acid derivatives. Such compounds are analogues of known bioactive molecules and represent a promising starting point for the development of new agrochemical active ingredients.
Synthetic Potential in Agrochemicals
The reactivity of 8-chloronaphthalene-1-sulfonic acid allows for a variety of chemical transformations to produce potential agrochemical candidates. The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, such as the Ullmann condensation, to introduce diverse amine or ether functionalities.[2][3] The sulfonic acid group can be converted into sulfonyl chlorides or sulfonamides, which are common toxophores in many commercial pesticides.
A key synthetic route for derivatization is the copper-catalyzed Ullmann condensation, which facilitates the formation of a C-N bond between 8-chloronaphthalene-1-sulfonic acid and various aryl amines.[2] This reaction is particularly valuable as it can be performed under relatively mild conditions and tolerates a range of functional groups on the amine coupling partner, allowing for the creation of a diverse library of compounds for biological screening.
Experimental Protocols
General Synthesis of N-Aryl-8-aminonaphthalene-1-sulfonic Acid Derivatives via Microwave-Assisted Copper(0)-Catalyzed Ullmann Condensation
This protocol is adapted from the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives and is presented as a general method for creating a library of potential agrochemical compounds.[2]
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Substituted anilines
-
Copper powder (catalytic amount)
-
Sodium phosphate, dibasic (Na₂HPO₄)
-
Sodium phosphate, monobasic (NaH₂PO₄)
-
Deionized water
-
5 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Preparation of Phosphate Buffer (pH 6.0-7.0): Prepare a buffer solution by mixing aqueous solutions of Na₂HPO₄ (pH 9.6) and NaH₂PO₄ (pH 4.2) to achieve a final pH between 6.0 and 7.0.
-
Reaction Setup: In a 5 mL microwave reaction vial, combine 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent), the desired substituted aniline (0.46 mmol, 1.1 equivalents), and a catalytic amount of copper powder (10 mol %).
-
Addition of Buffer: Add 5 mL of the prepared phosphate buffer to the reaction vial.
-
Microwave Irradiation: Cap the vial and place it in the microwave reactor. Irradiate the mixture with microwaves (100 W) for 1-3 hours at 100 °C with stirring.
-
Work-up and Purification: After cooling, the reaction mixture can be filtered to remove the copper catalyst. The product can be purified from the aqueous solution by methods such as recrystallization or preparative chromatography. The major side product is often 8-hydroxynaphthalene-1-sulfonic acid, resulting from the hydrolysis of the starting material.[2]
Data Presentation
The following table summarizes the reaction yields for the synthesis of various 8-anilinonaphthalene-1-sulfonic acid derivatives, demonstrating the versatility of the Ullmann condensation protocol with different substituted anilines.[2] This data can serve as a reference for the expected yields when synthesizing a library of potential agrochemical candidates.
| Amine Substrate | Product | Yield (%) |
| Aniline | Sodium 8-anilinonaphthalene-1-sulfonate | 63 |
| 4-Fluoroaniline | Sodium 8-((4-fluorophenyl)amino)naphthalene-1-sulfonate | 64 |
| 3-Chloroaniline | Sodium 8-((3-chlorophenyl)amino)naphthalene-1-sulfonate | 45 |
| 4-Methoxyaniline | Sodium 8-((4-methoxyphenyl)amino)naphthalene-1-sulfonate | 74 |
| 4-Nitroaniline | Sodium 8-((4-nitrophenyl)amino)naphthalene-1-sulfonate | 16 |
Data adapted from Wang, N., et al. (2019).[2]
Visualizations
Diagram 1: Synthetic Pathway for N-Aryl-8-aminonaphthalene-1-sulfonic Acid Derivatives
Caption: Synthetic route to N-aryl-8-aminonaphthalene-1-sulfonic acids.
Diagram 2: Agrochemical Discovery Workflow
Caption: Workflow for agrochemical discovery from 8-chloronaphthalene-1-sulfonic acid.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of ANS Derivatives from 8-Chloronaphthalene-1-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. The described method utilizes a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction, which offers significant advantages over traditional synthetic routes by providing higher yields, requiring milder reaction conditions, and shortening reaction times.[1][2][3] This approach is particularly valuable for the development of fluorescent probes used in studying biological systems.[1][2][3]
Introduction
8-Anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives are widely used as fluorescent probes to investigate the hydrophobic pockets of proteins.[1][2] Traditional synthesis methods for these compounds often suffer from low yields, harsh reaction conditions, and long reaction times.[1][2] The protocol outlined below describes a microwave-assisted copper(0)-catalyzed Ullmann coupling of 8-chloronaphthalene-1-sulfonic acid with various anilines. This method has been shown to produce ANS derivatives in yields of up to 74%.[1][2]
Reaction Scheme
The general reaction scheme involves the coupling of 8-chloronaphthalene-1-sulfonic acid with a substituted aniline in the presence of a copper(0) catalyst under microwave irradiation.
Caption: General reaction scheme for the synthesis of ANS derivatives.
Experimental Protocols
Materials and Equipment
-
8-Chloronaphthalene-1-sulfonic acid
-
Substituted anilines
-
Elemental copper powder (catalytic amount, 10 mol %)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Deionized water
-
5 mL microwave reaction vial with a magnetic stirring bar
-
Microwave reactor (e.g., CEM Discover)
-
Standard laboratory glassware
-
Purification system (e.g., preparative HPLC or column chromatography)
Preparation of Phosphate Buffer (pH 6.0-7.0)
A buffer solution is prepared by mixing a solution of Na₂HPO₄ (pH 9.6) and NaH₂PO₄ (pH 4.2) to achieve a final pH between 6.0 and 7.0. For a 5 mL reaction volume, a mixture of 4.5 mL of the Na₂HPO₄ solution and 0.5 mL of the NaH₂PO₄ solution can be used.[1][4]
Microwave-Assisted Synthesis Protocol
The following is a general procedure for the synthesis of ANS derivatives.[1][4]
Caption: Experimental workflow for the microwave-assisted synthesis.
Detailed Steps:
-
To a 5 mL microwave reaction vial equipped with a magnetic stirring bar, add 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent) and the desired substituted aniline (0.46 mmol, 1.1 equivalents).[1][4]
-
Add 5 mL of the prepared phosphate buffer (pH 6.0-7.0) to the vial.[1][4]
-
Add a catalytic amount of powdered elemental copper (10 mol %).[1][4]
-
Securely cap the reaction vial and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at 100 W for 1 to 3 hours, maintaining a temperature of 100 °C.[1][4] Reaction conditions may be adjusted to 105 °C for 3 hours for certain substrates.[1][4]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting product can then be purified.
Purification
The purification of the synthesized ANS derivatives can be achieved through standard techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography. The choice of purification method will depend on the specific properties of the synthesized derivative.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various ANS derivatives as reported in the literature.
Table 1: Optimized Reaction Conditions
| Parameter | Optimized Value | Reference |
| Catalyst | Elemental Copper (Cu⁰) | [4] |
| Catalyst Loading | 10 mol % | [1][4] |
| Temperature | 100 °C | [4] |
| Aniline Equivalents | 1.1 equivalents | [4] |
| Reaction Time | 1.5 hours | [4] |
Table 2: Synthesis of Various ANS Derivatives
| Product (Substituent on Aniline) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| H | 1 | 100 | 63 | [1] |
| 4-F | 1.5 | 100 | 64 | [4] |
| 2-Cl | 1.5 | 100 | 42 | [1] |
| 4-Br | 1.5 | 100 | 67 | [1] |
| 4-CH₃ | 1.5 | 100 | 69 | [1] |
| 4-OCH₃ | 1.5 | 100 | 74 | [1] |
| 4-OH | 3 | 105 | 21 | [1] |
| 4-CN | 1.5 | 100 | 25 | [1] |
| 4-NO₂ | 1.5 | 100 | 11 | [1] |
| 4-NHCOCH₃ | 1.5 | 100 | 60 | [1] |
Note: The major side product observed is 8-hydroxynaphthalene-1-sulfonic acid, resulting from the displacement of the chloro group by water.[1]
Conclusion
The microwave-assisted copper(0)-catalyzed Ullmann coupling provides an efficient and mild method for the synthesis of a variety of ANS derivatives from 8-chloronaphthalene-1-sulfonic acid.[1][2] This protocol is advantageous due to its reduced reaction times, good to excellent yields, and tolerance of various functional groups.[1] The synthesized derivatives, with their diverse spectral properties, are valuable tools for biochemical and pharmaceutical research.[2][3]
References
- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Synthesis and Spectral Properties of 8âAnilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - ACS Omega - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ullmann Coupling of 8-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann coupling reaction is a versatile and well-established method for the formation of carbon-nitrogen (C-N) bonds, crucial in the synthesis of various compounds, including pharmaceuticals and fluorescent probes.[1][2][3] This document provides a detailed protocol for the Ullmann coupling of 8-chloronaphthalene-1-sulfonic acid with primary amines, a reaction that is particularly useful for synthesizing derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS). ANS and its derivatives are widely used as fluorescent probes to study the hydrophobic binding sites of proteins.[4][5]
Historically, the synthesis of ANS derivatives involved harsh reaction conditions, such as high temperatures and long reaction times, often resulting in low yields.[1][4] The protocol outlined below is a modern, efficient, and mild microwave-assisted, copper(0)-catalyzed method that offers significantly improved yields and shorter reaction times.[1][4][6] This ligand-free Ullmann coupling is notable for its tolerance of the sulfonic acid moiety and its use of a chloro-substituent, which is typically less reactive than bromo or iodo substituents.[5]
Reaction Principle
The Ullmann condensation, or Ullmann-type reaction, involves the copper-promoted conversion of aryl halides to aryl amines, ethers, and other derivatives.[7] The reaction with 8-chloronaphthalene-1-sulfonic acid proceeds via a copper-catalyzed nucleophilic aromatic substitution, where a primary amine displaces the chlorine atom on the naphthalene ring to form a new C-N bond. The reaction is typically carried out in an aqueous buffer solution under microwave irradiation, which accelerates the reaction rate.[4][6]
Experimental Protocol
This protocol is based on the microwave-assisted copper(0)-catalyzed Ullmann coupling of 8-chloronaphthalene-1-sulfonic acid with various substituted anilines.[4][6]
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Substituted amine (e.g., aniline)
-
Powdered elemental copper (Cu(0))
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Deionized water
-
5 mL microwave reaction vial
-
Magnetic stirring bar
-
Microwave reactor
Procedure:
-
Preparation of Phosphate Buffer (pH 6.0–7.0):
-
Prepare a solution of Na₂HPO₄ (e.g., pH 9.6).
-
Prepare a solution of NaH₂PO₄ (e.g., pH 4.2).
-
Mix the two solutions in an appropriate ratio (e.g., 4.5 mL of Na₂HPO₄ solution and 0.5 mL of NaH₂PO₄ solution) to achieve a final pH between 6.0 and 7.0.
-
-
Reaction Setup:
-
In a 5 mL microwave reaction vial equipped with a magnetic stirring bar, add 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1.0 equivalent).[4][6]
-
Add the substituted amine (0.46 mmol, 1.1 equivalents).[4][6]
-
Add a catalytic amount of powdered elemental copper (10 mol %).[4][6]
-
Add 5 mL of the prepared phosphate buffer (pH 6.0–7.0).[4][6]
-
Cap the vial securely.
-
-
Microwave Reaction:
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be purified by appropriate methods, such as column chromatography, to isolate the desired N-aryl-8-aminonaphthalene-1-sulfonic acid derivative.
-
A major side product that may be observed is 8-hydroxynaphthalene-1-sulfonic acid, resulting from the displacement of the chloro group by water.[1][4]
-
Data Presentation
The following table summarizes the reaction conditions and yields for the Ullmann coupling of 8-chloronaphthalene-1-sulfonic acid with various anilines, as reported in the literature.
| Amine Substituent | Reaction Time (h) | Yield (%) | Reference |
| H | 1 | 63 | [4][6] |
| 4-F | 1.5 | 67 | [1][4] |
| 4-Cl | 1.5 | 55 | [1][4] |
| 4-Br | 1.5 | 42 | [1][4] |
| 3-F | 1.5 | 65 | [1][4] |
| 3-Cl | 1.5 | 61 | [1][4] |
| 3-Br | 1.5 | 58 | [1][4] |
| 2-F | 1.5 | 53 | [1][4] |
| 4-CH₃ | 1.5 | 69 | [1][4] |
| 4-OCH₃ | 1.5 | 74 | [1][4] |
| 4-OH | 3 | 21 | [1][4] |
| 4-CN | 3 | 25 | [1][4] |
| 4-NO₂ | 3 | 11 | [1][4] |
| 4-NHCOCH₃ | 1.5 | 60 | [1][4] |
Note: The reaction conditions are: 8-chloronaphthalene-1-sulfonic acid (1 equiv), substituted aniline (1.1 equiv), Cu(0) (10 mol%), aqueous phosphate buffer (pH 6-7), 100 °C, microwave irradiation (100 W).[4][6] Yields are for the isolated product.
Experimental Workflow
The following diagram illustrates the workflow for the microwave-assisted Ullmann coupling reaction.
Caption: Experimental workflow for the Ullmann coupling reaction.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the key components and conditions leading to the successful synthesis of the target product.
Caption: Key components and conditions for the Ullmann coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. iris.unito.it [iris.unito.it]
- 4. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Using 8-Chloronaphthalene-1-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of fluorescent probes derived from 8-Chloronaphthalene-1-sulfonic acid. The primary application focuses on the synthesis of 8-Anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives, which are widely used as fluorescent probes to study protein conformation and binding.[1][2][3][4]
Introduction
8-Anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives are fluorescent probes whose emission properties are highly sensitive to the polarity of their environment.[1][2][3] They are weakly fluorescent in aqueous solutions but exhibit a significant increase in fluorescence quantum yield and a blue shift in their emission maximum in nonpolar environments, such as the hydrophobic pockets of proteins.[1][2][3] This property makes them valuable tools for investigating protein folding, ligand binding, and membrane structure.[1][4]
Traditionally, the synthesis of ANS and its derivatives involved harsh reaction conditions, leading to low yields.[1][2][3] This document outlines a more efficient and milder microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction for the synthesis of a variety of ANS derivatives from 8-Chloronaphthalene-1-sulfonic acid.[1][2][3]
Signaling Pathway and Mechanism of Action
The fluorescence of ANS derivatives is based on their ability to bind to hydrophobic regions of macromolecules, primarily proteins. The mechanism can be summarized as follows:
-
Binding: The sulfonate group of the ANS derivative anchors the molecule to cationic side chains on the protein surface.[1][2]
-
Hydrophobic Interaction: The anilinonaphthalene core of the probe then interacts with nearby hydrophobic pockets on the protein.[1][2]
-
Fluorescence Enhancement: In the nonpolar environment of the hydrophobic pocket, the probe undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield and a blue shift in its emission spectrum.[1][2]
This "light-up" property upon binding allows for the detection and characterization of conformational changes in proteins that expose or create hydrophobic binding sites.
Caption: Mechanism of fluorescence enhancement of ANS derivatives upon binding to proteins.
Experimental Protocols
Synthesis of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives
This protocol describes a microwave-assisted copper(0)-catalyzed Ullmann coupling reaction for the synthesis of ANS derivatives.[1][2][3]
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Substituted aniline derivative
-
Powdered elemental copper (Cu(0))
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Deionized water
-
5 mL microwave reaction vial
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 5 mL microwave reaction vial equipped with a magnetic stir bar, add 8-Chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent) and the desired substituted aniline (0.46 mmol, 1.1 equivalents).[1][2]
-
Prepare a buffer solution by mixing Na₂HPO₄ and NaH₂PO₄ solutions to achieve a pH between 6.0 and 7.0.[1][2]
-
Add 5 mL of the phosphate buffer solution to the reaction vial.[1][2]
-
Add a catalytic amount of powdered elemental copper (10 mol %).[1][2]
-
Cap the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwaves (100 W) at 100 °C for 1 to 1.5 hours.[1][3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by appropriate chromatographic techniques.
Caption: Workflow for the synthesis of ANS derivatives.
Data Presentation
Table 1: Synthesis of ANS Derivatives with Various Aryl Substitutions
| Product | Substituent (R) | Yield (%) |
| 3a | H | 63 |
| 3b | 4-F | 64 |
| 3c | 2-F | 42 |
| 3d | 3-F | 47 |
| 3e | 3-Cl | 55 |
| 3f | 4-Cl | 67 |
| 3g | 3,4-diCl | 54 |
| 3h | 4-Br | 65 |
| 3i | 4-Me | 69 |
| 3j | 4-OMe | 74 |
| 3k | 4-OH | 21 |
| 3l | 4-CN | 25 |
| 3m | 4-NO₂ | 11 |
| 3n | 4-Ph | 23 |
| 3o | 4-NHAc | 60 |
Data sourced from ACS Omega 2019, 4, 18472–18477.[1]
Table 2: Spectral Properties of Synthesized ANS Derivatives
| Compound | λabs (nm) in H₂O | λem (nm) in H₂O | Quantum Yield (Φ) in H₂O | λabs (nm) in Ethylene Glycol | λem (nm) in Ethylene Glycol | Quantum Yield (Φ) in Ethylene Glycol |
| 3a | 350 | 515 | 0.003 | 350 | 470 | 0.25 |
| 3b | 350 | 515 | 0.002 | 350 | 470 | 0.35 |
| 3c | 350 | 515 | 0.001 | 350 | 470 | 0.15 |
| 3d | 350 | 515 | 0.002 | 350 | 470 | 0.30 |
| 3e | 350 | 515 | 0.002 | 350 | 470 | 0.32 |
| 3f | 350 | 515 | 0.002 | 350 | 470 | 0.38 |
| 3g | 350 | 515 | 0.001 | 350 | 470 | 0.28 |
| 3h | 350 | 515 | 0.002 | 350 | 470 | 0.40 |
| 3i | 350 | 515 | <0.001 | 350 | 470 | 0.05 |
| 3j | 350 | 515 | <0.001 | 350 | 470 | 0.08 |
| 3k | 350 | 515 | <0.001 | 350 | 470 | 0.02 |
| 3l | 375 | 530 | <0.001 | 375 | 500 | 0.10 |
| 3m | 410 | 550 | <0.001 | 410 | 530 | 0.01 |
| 3n | 360 | 520 | 0.002 | 360 | 480 | 0.20 |
| 3o | 360 | 520 | <0.001 | 360 | 480 | 0.03 |
Data sourced from ACS Omega 2019, 4, 18472–18477.[1]
Conclusion
The use of 8-Chloronaphthalene-1-sulfonic acid as a starting material in a microwave-assisted, copper-catalyzed Ullmann coupling reaction provides an efficient and versatile method for the synthesis of a wide range of ANS-based fluorescent probes. These probes exhibit environmentally sensitive fluorescence, making them powerful tools for studying protein structure and function in academic research and drug development. The detailed protocols and data presented herein should enable researchers to synthesize and utilize these valuable molecular probes in their own studies.
References
- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 8-Anilinonaphthalene-1-sulfonic Acid (ANS) in the Study of Protein Conformational Changes
Introduction
8-Anilinonaphthalene-1-sulfonic acid (ANS) is a widely utilized fluorescent probe in biochemistry and molecular biology for the characterization of protein conformational changes.[1][2][3] While the user's query specified 8-Chloronaphthalene-1-sulfonic acid, it is crucial to note that this compound is primarily a precursor in the synthesis of ANS and is not typically used directly as a fluorescent probe for protein studies.[4][5][6] This document will therefore focus on the application of ANS, the functionally relevant molecule for studying protein conformation.
ANS exhibits environment-sensitive fluorescence; it is weakly fluorescent in polar environments such as aqueous solutions, but its fluorescence quantum yield increases significantly, accompanied by a blue shift in its emission maximum, when it binds to hydrophobic regions on the surface of proteins.[7][8] These hydrophobic patches are often exposed during conformational changes, such as protein unfolding, ligand binding, or subunit association.[3][9] This property makes ANS an invaluable tool for researchers, scientists, and drug development professionals to monitor these dynamic processes.
Principle of Detection
The utility of ANS as a probe for protein conformational changes is based on the following principles:
-
Low Fluorescence in Polar Environments: In aqueous buffers, ANS is exposed to the polar solvent, and its fluorescence is quenched.
-
High Fluorescence in Non-polar Environments: When a protein undergoes a conformational change that exposes hydrophobic pockets, ANS can bind to these sites. Shielded from the aqueous environment, the fluorescence of ANS is significantly enhanced.
-
Blue Shift in Emission Maximum: The transition to a non-polar environment also results in a hypsochromic (blue) shift in the emission wavelength of ANS.
-
Correlation with Conformational State: The changes in fluorescence intensity and emission wavelength can be correlated with the extent of conformational changes in the protein population.
Applications
-
Monitoring Protein Folding and Unfolding: ANS is particularly sensitive to partially folded "molten globule" states, which are characterized by exposed hydrophobic cores.[1]
-
Detecting Ligand-Induced Conformational Changes: The binding of ligands, such as substrates, inhibitors, or allosteric modulators, can alter a protein's conformation, which can be detected by changes in ANS fluorescence.[3]
-
Characterizing Protein-Membrane Interactions: ANS can be used to study the binding of proteins to biological membranes.[2]
-
Investigating Protein Aggregation: The formation of protein aggregates often involves the exposure of hydrophobic surfaces, which can be monitored using ANS.[1]
-
High-Throughput Screening: The sensitivity and simplicity of ANS fluorescence assays make them suitable for high-throughput screening of compounds that induce protein conformational changes.
Quantitative Data Presentation
The following tables summarize typical quantitative data for the interaction of ANS with proteins. The exact values are dependent on the specific protein, buffer conditions, and temperature.
Table 1: Spectral Properties of Free vs. Protein-Bound ANS
| Property | Free ANS (in aqueous buffer) | Protein-Bound ANS (in hydrophobic pocket) | Reference(s) |
| Excitation Maximum (λex) | ~350 nm | ~360-380 nm | [8] |
| Emission Maximum (λem) | ~515-540 nm | ~450-490 nm | [8][10] |
| Quantum Yield (Φ) | Very low (~0.0032) | High (can be > 0.5) | [11] |
Table 2: Representative Binding Affinities of ANS for Proteins
| Protein | Dissociation Constant (Kd) | Method | Reference(s) |
| Black Gram Phaseolin (BGP) | 1.37 - 1.7 x 10⁻⁵ M | Scatchard/Fractional Occupancy | [10] |
| Ehrlich Ascites Tumor Cell Membranes | 6.53 x 10⁻⁵ M | Fluorescence Titration | [12] |
| Human Serum Albumin (HSA) | 0.72 x 10⁻⁶ M | Fluorescence Quenching | [13] |
| Alpha-1-acid Glycoprotein (AAG) | 1.35 x 10⁻⁶ M | Fluorescence Spectroscopy | [13] |
| Fatty Acid Binding Proteins (FABPs) | ~9.7 µM | Fluorescence Titration | [14] |
Experimental Protocols
Protocol 1: Synthesis of 8-Anilinonaphthalene-1-sulfonic acid (ANS) from 8-Chloronaphthalene-1-sulfonic acid
This protocol is based on a microwave-assisted Ullmann coupling reaction.[4][5][6]
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Aniline
-
Elemental copper powder (catalyst)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Deionized water
-
5 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Prepare a sodium phosphate buffer solution (pH 6.0-7.0) by mixing appropriate volumes of Na₂HPO₄ and NaH₂PO₄ solutions.
-
In a 5 mL microwave reaction vial, combine 8-Chloronaphthalene-1-sulfonic acid (1 equivalent), aniline (1.1 equivalents), and a catalytic amount of elemental copper (10 mol %).
-
Add the sodium phosphate buffer to the vial.
-
Cap the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwaves (e.g., 100 W) at 100°C for 1-3 hours.[4]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure 8-Anilinonaphthalene-1-sulfonic acid.
Protocol 2: Monitoring Protein Conformational Changes using ANS Fluorescence
This protocol provides a general framework for using ANS to detect changes in protein conformation.
Materials:
-
Purified protein of interest
-
ANS stock solution (e.g., 1 mM in DMSO or water)
-
Appropriate buffer for the protein
-
Ligand or denaturant of interest (if applicable)
-
Spectrofluorometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein of interest at a suitable concentration (e.g., 1-10 µM) in the appropriate buffer.
-
Prepare a blank sample containing only the buffer.
-
-
ANS Addition:
-
To both the protein solution and the blank, add ANS from the stock solution to a final concentration that is typically in molar excess to the protein (e.g., 20-100 µM). The optimal concentration should be determined empirically.
-
Incubate the samples in the dark for at least 5-10 minutes to allow for binding equilibrium to be reached.[9]
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to approximately 370 nm.
-
Record the emission spectrum from 400 nm to 600 nm.
-
Subtract the fluorescence spectrum of the blank (buffer + ANS) from the spectrum of the protein sample (protein + buffer + ANS) to obtain the net fluorescence of the protein-bound ANS.
-
-
Inducing Conformational Change:
-
To study ligand-induced changes, add the ligand of interest to the protein-ANS complex and repeat the fluorescence measurement. A control with the ligand added to the ANS-buffer solution should also be performed.
-
To study denaturation, the protein-ANS complex can be subjected to increasing concentrations of a chemical denaturant (e.g., urea or guanidinium hydrochloride) or increasing temperature, with fluorescence spectra recorded at each step.
-
-
Data Analysis:
-
Analyze the changes in fluorescence intensity at the emission maximum (around 470-490 nm).
-
Analyze any shifts in the wavelength of the emission maximum.
-
For binding studies, the dissociation constant (Kd) can be determined by titrating the protein with increasing concentrations of ANS and fitting the fluorescence data to a binding isotherm.
-
Visualizations
Caption: Synthesis of ANS from 8-Chloronaphthalene-1-sulfonic acid.
Caption: Workflow for studying protein conformational changes using ANS.
References
- 1. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Application of Fluorescence Spectroscopy to Quantify Shear-Induced Protein Conformation Change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nist.gov [nist.gov]
- 10. Interactions with 8-Anilinonaphthalene-1-sulfonic Acid (ANS) and Surface Hydrophobicity of Black Gram (Vigna mungo) Phaseolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of the fluorescent probe, 1-anilino-8-napthalene sulfonate, with the sulfate transport system of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
Application Notes and Protocols for Fluorescence Spectroscopy using ANS Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to ANS Derivatives in Fluorescence Spectroscopy
Anilinonaphthalene sulfonate (ANS) derivatives are extrinsic fluorescent probes widely utilized to characterize the conformational changes and hydrophobic surfaces of proteins and other biomolecules.[1] These dyes, including 8-Anilino-1-naphthalenesulfonic acid (ANS), 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS), and 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS), exhibit low fluorescence in aqueous environments but fluoresce strongly upon binding to hydrophobic regions.[2] This property makes them invaluable tools in drug discovery and development for studying protein folding, aggregation, and ligand binding.[3][4]
The fluorescence emission of ANS derivatives is sensitive to the polarity of their environment.[5] When bound to the hydrophobic pockets of a protein, a significant increase in fluorescence intensity and a blue shift in the emission maximum are typically observed.[2][6] This phenomenon allows for the sensitive detection of conformational changes that expose hydrophobic residues, which can be indicative of protein unfolding, aggregation, or the formation of molten globule states.[1]
Key Applications
-
Monitoring Protein Folding and Unfolding: Tracking changes in surface hydrophobicity during protein denaturation and renaturation studies.[1]
-
Detecting Protein Aggregation: Identifying and quantifying the formation of protein aggregates, a critical quality attribute in biopharmaceutical development.[2][7]
-
Characterizing Ligand Binding: Determining binding affinities and stoichiometries of small molecules to proteins by monitoring the displacement of or competition with ANS derivatives.[8][9]
-
Assessing Conformational Changes: Probing subtle changes in protein tertiary structure upon mutation, post-translational modification, or interaction with other molecules.[3][10]
-
Lipid Nanoparticle (LNP) pKa Determination: Using TNS to determine the apparent pKa of ionizable lipids in LNP formulations, a crucial parameter for their efficacy.[11][12][13]
Quantitative Data Summary
The following tables summarize key spectral properties and typical experimental concentrations for commonly used ANS derivatives.
Table 1: Spectral Properties of ANS Derivatives
| Fluorescent Probe | Excitation λmax (nm) | Emission λmax (nm) | Environment of Enhanced Fluorescence |
| 1,8-ANS | ~350 - 385[6][14][15] | ~475 - 540[5][6][14] | Nonpolar, hydrophobic cavities[1][16] |
| Bis-ANS | ~390[10] | ~523[10] | Nonpolar cavities in proteins[10] |
| TNS | ~320[11][17] | ~450[11][17] | Positively charged membranes, hydrophobic sites[11][18] |
Table 2: Typical Experimental Concentrations
| Application | Analyte Concentration | Probe Concentration | Key Measurement |
| Protein Conformational Changes | 0.1 mg/mL[1] | 50 µM ANS[1] | Fluorescence Intensity, Emission λmax |
| Protein Aggregation Studies | Variable | Variable | Fluorescence Intensity, Emission λmax |
| Protein Binding (Lysozyme) | 0.1 - 100 mg/mL[16] | 30 µM ANS[16] | Fluorescence Intensity |
| LNP Apparent pKa Assay | Variable | 4.15 µM TNS[17] | Relative Fluorescence Units (RFU) |
Experimental Protocols
Protocol for Monitoring Protein Conformational Changes using 1,8-ANS
This protocol describes a general procedure for monitoring changes in protein surface hydrophobicity, which can indicate conformational changes.[1]
Materials:
-
Spectrofluorometer
-
1-cm path length quartz cuvettes
-
Protein of interest
-
Appropriate buffer
-
1,8-ANS (8-Anilino-1-naphthalenesulfonic acid)
-
Dimethyl sulfoxide (DMSO)
-
Pipettes and pipette tips
Procedure:
-
Protein Preparation:
-
ANS Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of ANS in DMSO.[1]
-
-
Sample Preparation:
-
To the 0.1 mg/mL protein solution, add the ANS stock solution to a final concentration of 50 µM.[1]
-
Prepare a blank sample containing the same concentration of ANS in the buffer without the protein.[1]
-
Incubate the solutions in the dark for 5 minutes before measurement to allow for binding equilibration.[1]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the emission spectrum of the blank (buffer with ANS) from the emission spectrum of the protein sample.[1]
-
Analyze the resulting spectrum for changes in fluorescence intensity and the wavelength of maximum emission (λmax). An increase in intensity and a blue shift in λmax suggest an increase in exposed hydrophobic surfaces.[1][2]
-
Protocol for Assessing Protein Aggregation using Bis-ANS
This protocol provides a method to monitor the formation of protein aggregates using Bis-ANS.
Materials:
-
Spectrofluorometer
-
1-cm path length quartz cuvettes
-
Protein sample (and non-aggregated control)
-
Appropriate buffer
-
Bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid)
Procedure:
-
Sample Preparation:
-
Prepare the protein samples to be analyzed (e.g., stressed vs. control) in the appropriate buffer.
-
Prepare a stock solution of Bis-ANS in a suitable solvent (e.g., water or DMSO).
-
-
Assay Preparation:
-
Add Bis-ANS to the protein samples to a final concentration that is empirically determined but often in the low micromolar range.
-
Prepare a blank sample containing only the buffer and Bis-ANS.
-
Incubate the samples in the dark for a sufficient time to allow for binding.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to approximately 390 nm.[10]
-
Record the emission spectrum from 450 nm to 650 nm.
-
Measure the fluorescence of the blank and the protein samples.
-
-
Data Analysis:
Diagrams
Caption: Experimental workflow for protein conformational analysis using ANS.
Caption: Principle of ANS fluorescence enhancement upon binding to hydrophobic regions.
References
- 1. nist.gov [nist.gov]
- 2. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A fluorescence analysis of ANS bound to bovine serum albumin: binding properties revisited by using energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Competition Assay for DNA Binding Using the Fluorescent Probe ANS | Springer Nature Experiments [experiments.springernature.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. LipidLaunch™ LNP Apparent pKa Assay Kit (TNS Method) - Cayman Chemical [bioscience.co.uk]
- 12. dovepress.com [dovepress.com]
- 13. ozbiosciences.com [ozbiosciences.com]
- 14. Spectrum [1-ANS] | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Analysing the microenvironment of 2-p-toluidinylnaphthalene-6-sulfonate (TNS) in solvents and in different conformational states of proteins in relation to its fluorescence properties: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
8-Chloronaphthalene-1-sulfonic Acid: Exploring its Role in Organic Synthesis
Despite its classification as a reactive chemical species, detailed and specific applications of 8-chloronaphthalene-1-sulfonic acid as a primary catalyst in organic reactions are not extensively documented in readily available scientific literature. While often cited as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, its direct catalytic use with comprehensive protocols remains elusive.
8-Chloronaphthalene-1-sulfonic acid is a naphthalene derivative characterized by the presence of both a chloro and a sulfonic acid functional group. The sulfonic acid moiety imparts acidic properties to the molecule, theoretically enabling it to act as a Brønsted acid catalyst in various organic transformations. Such catalysts function by donating a proton to a reactant, thereby activating it towards nucleophilic attack or facilitating rearrangement reactions. Typical acid-catalyzed reactions include esterifications, condensations, and the synthesis of heterocyclic compounds.
However, a thorough review of available chemical literature and databases did not yield specific examples of organic reactions where 8-chloronaphthalene-1-sulfonic acid is employed as the primary catalyst. The predominant role of this compound appears to be that of a key starting material or intermediate.
Role as a Reactant in Synthesis
A notable example of its application is in the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. In this context, 8-chloronaphthalene-1-sulfonic acid serves as a reactant in a copper-catalyzed Ullmann condensation reaction.
General Workflow for the Synthesis of ANS Derivatives
The following diagram illustrates the general workflow for the synthesis of ANS derivatives where 8-chloronaphthalene-1-sulfonic acid is a key reactant.
Figure 1. General experimental workflow for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives.
In this process, 8-chloronaphthalene-1-sulfonic acid is not the catalyst but a substrate that undergoes a nucleophilic aromatic substitution reaction with an amine in the presence of a copper catalyst.
Potential as a Brønsted Acid Catalyst
Theoretically, the sulfonic acid group of 8-chloronaphthalene-1-sulfonic acid could catalyze reactions such as:
-
Esterification: The reaction between a carboxylic acid and an alcohol to form an ester.
-
Condensation Reactions: The joining of two molecules with the elimination of a small molecule, such as water. This includes aldol condensations and the formation of imines and enamines.
-
Synthesis of Heterocycles: The formation of cyclic compounds containing atoms of at least two different elements in their rings.
A hypothetical workflow for a generic acid-catalyzed reaction using 8-chloronaphthalene-1-sulfonic acid is presented below.
Figure 2. Hypothetical workflow for a reaction catalyzed by 8-chloronaphthalene-1-sulfonic acid.
While 8-chloronaphthalene-1-sulfonic acid possesses the structural features of a potential Brønsted acid catalyst, there is a notable absence of specific, detailed protocols for its use in this capacity in the reviewed scientific literature. Its primary documented role in organic synthesis is that of a valuable intermediate. Further research and publication in this area would be necessary to establish it as a commonly used catalyst and to develop the detailed application notes and protocols sought by researchers and drug development professionals. For now, scientists seeking a sulfonic acid catalyst have a variety of other well-documented options, such as p-toluenesulfonic acid and camphorsulfonic acid, for which extensive application data is available.
Application Notes and Protocols: 8-Chloronaphthalene-1-sulfonic Acid as a Textile Brightening Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 8-Chloronaphthalene-1-sulfonic acid as an optical brightening agent (OBA) in the textile industry. Due to the limited availability of specific data for this compound, the following protocols are based on the general application principles of anionic OBAs for relevant textile substrates.
Introduction
8-Chloronaphthalene-1-sulfonic acid is a naphthalene derivative containing a sulfonic acid group, which classifies it as an anionic optical brightening agent.[1] In the textile industry, it is utilized to enhance the whiteness of fabrics by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light, a phenomenon known as fluorescence.[2][3][4] This process masks the natural yellowish tint of fibers, resulting in a brighter, "whiter-than-white" appearance.[5]
Mechanism of Action
Optical brightening agents function by absorbing UV radiation in the 340-370 nm range and emitting it in the blue region of the visible spectrum (420-470 nm).[4][6] This emitted blue light counteracts the yellow cast of the substrate, leading to a perception of enhanced whiteness. The sulfonic acid group in 8-Chloronaphthalene-1-sulfonic acid provides affinity for fibers like wool, silk, and polyamide (nylon), functioning similarly to an acid dye.[1][2]
Suitable Substrates
As an anionic OBA, 8-Chloronaphthalene-1-sulfonic acid is primarily suitable for:
-
Synthetic polyamides: Nylon[1]
-
Cellulosic fibers: Cotton, Linen, Viscose (when applied under appropriate conditions)[1]
Data Presentation
Due to the absence of specific performance data for 8-Chloronaphthalene-1-sulfonic acid in the public domain, the following table provides a template for researchers to populate with their own experimental data.
Table 1: Experimental Performance Data Template for 8-Chloronaphthalene-1-sulfonic Acid
| Parameter | Untreated Fabric | Treated Fabric (Exhaust) | Treated Fabric (Padding) | Test Method |
| Whiteness Index (CIE) | ISO 105-J02 | |||
| Yellowness Index | ASTM E313 | |||
| Light Fastness (Blue Wool Scale) | N/A | ISO 105-B02 | ||
| Wash Fastness (Gray Scale) | N/A | ISO 105-C06 | ||
| Rubbing Fastness (Gray Scale) - Dry | N/A | ISO 105-X12 | ||
| Rubbing Fastness (Gray Scale) - Wet | N/A | ISO 105-X12 |
Experimental Protocols
The following are generalized protocols for the application of anionic optical brightening agents. Researchers should conduct preliminary trials to optimize the concentration of 8-Chloronaphthalene-1-sulfonic acid and other process parameters.
Protocol 1: Exhaust Application on Wool/Nylon Fabrics
This method is suitable for yarn, knitted, and woven fabrics in batch processing machinery like winches or jets.
3.1.1. Materials and Reagents
-
8-Chloronaphthalene-1-sulfonic acid
-
Pre-scoured and bleached wool or nylon fabric
-
Acetic acid or formic acid (for pH adjustment)
-
Anionic leveling agent (optional)
-
Sodium sulfate (optional, for exhaustion control)
-
Deionized water
3.1.2. Equipment
-
Laboratory-scale dyeing machine (e.g., Mathis Labomat, Datacolor AHIBA)
-
pH meter
-
Beakers, graduated cylinders, and pipettes
-
Stirring apparatus
-
Drying oven
3.1.3. Procedure
-
Bath Preparation: Prepare a treatment bath with a liquor-to-goods ratio (L:R) of 10:1 to 20:1.
-
OBA Dosing: Accurately weigh the required amount of 8-Chloronaphthalene-1-sulfonic acid (typically 0.05% to 0.5% on the weight of fabric, o.w.f.). Dissolve it in warm deionized water before adding to the bath.
-
Auxiliaries: If used, add a leveling agent (e.g., 0.5% o.w.f.) to the bath.
-
pH Adjustment: Adjust the pH of the bath to 4.0 - 5.5 using acetic acid or formic acid.[2]
-
Fabric Loading: Introduce the pre-wetted fabric into the bath at 40°C.
-
Temperature Gradient: Run the fabric for 10 minutes at 40°C, then raise the temperature to 80-90°C at a rate of 1-2°C per minute.
-
Treatment: Hold the temperature at 80-90°C for 30-45 minutes with continuous circulation.
-
Cooling: Cool the bath down to 50-60°C.
-
Rinsing: Drain the bath and rinse the fabric thoroughly with warm water, followed by a cold water rinse.
-
Drying: Hydroextract the fabric and dry it in an oven or a stenter at 100-120°C.
3.1.4. Experimental Workflow Diagram
Exhaust Application Workflow
Protocol 2: Continuous Pad-Dry-Cure Application on Cotton Fabrics
This method is suitable for woven cotton or cotton-blend fabrics in a continuous finishing range.
3.2.1. Materials and Reagents
-
8-Chloronaphthalene-1-sulfonic acid
-
Pre-scoured and bleached cotton fabric
-
Wetting agent (non-ionic)
-
Anti-migrating agent (e.g., sodium alginate)
-
Deionized water
3.2.2. Equipment
-
Laboratory padding mangle
-
Stirring apparatus
-
Drying and curing unit (stenter)
3.2.3. Procedure
-
Padding Liquor Preparation: Prepare the padding liquor by dissolving the required amount of 8-Chloronaphthalene-1-sulfonic acid (typically 1-5 g/L) in deionized water.
-
Auxiliaries: Add a wetting agent (e.g., 1-2 g/L) and an anti-migrating agent (e.g., 5-10 g/L) to the liquor and stir until fully dissolved.
-
Padding: Set the pressure of the padding mangle to achieve a wet pick-up of 60-80%. Pass the fabric through the padding liquor at room temperature.
-
Drying: Immediately after padding, dry the fabric in a hot air stenter at 100-120°C.
-
Curing (Optional): For improved fastness, a curing step at 150-170°C for 1-3 minutes can be incorporated, depending on the specific formulation and substrate.
-
Final Fabric: The fabric is now treated and ready for subsequent processing.
3.2.4. Experimental Workflow Diagram
Continuous Padding Workflow
Safety and Handling
-
Always refer to the Safety Data Sheet (SDS) for 8-Chloronaphthalene-1-sulfonic acid before use.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the chemical in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting
-
Uneven Brightness: Ensure proper dissolution of the OBA, uniform temperature and pH in the bath, and adequate fabric circulation. The use of a leveling agent can mitigate this issue.
-
Poor Whiteness: Check the pre-treatment of the fabric; residual impurities or bleaching agents can affect performance. Verify the concentration of the OBA and the pH of the bath.
-
Yellowing: This can occur if the concentration of the OBA is too high (exceeding the saturation point) or if the fabric is exposed to excessive heat during drying or curing.[7]
-
Reduced Fastness: Ensure thorough rinsing after application to remove unfixed OBA. For padding applications, a curing step can improve fastness properties.
These protocols and notes are intended as a starting point for research and development. Optimization of the process parameters for specific fabrics and machinery is highly recommended.
References
- 1. Application of optical brightener in textile industry - Knowledge - Hubei Hongxin Chemical Co., Ltd [hongxinchemical.com]
- 2. Optical brightening agents and their application on textiles [fibre2fashion.com]
- 3. textilelearner.net [textilelearner.net]
- 4. Chemistry of optical brighteners and uses in textile industries [textiles-in-focus.blogspot.com]
- 5. ijcrt.org [ijcrt.org]
- 6. psychebd.com [psychebd.com]
- 7. Factors Affecting the Performance of Optical Brightener (OBA) in Textiles - Shandong Grand Chemical Co., Ltd. [obachemical.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 8-Chloronaphthalene-1-sulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 8-Chloronaphthalene-1-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 8-Chloronaphthalene-1-sulfonic acid?
A1: Crude 8-Chloronaphthalene-1-sulfonic acid typically contains several types of impurities stemming from the synthesis process. These include:
-
Isomeric Impurities: The sulfonation of 1-chloronaphthalene can lead to the formation of other positional isomers of chloronaphthalenesulfonic acid. The ratio of these isomers is highly dependent on reaction conditions such as temperature and the sulfonating agent used.[1]
-
Residual Sulfuric Acid: Excess sulfuric acid or chlorosulfonic acid used as the sulfonating agent is a common impurity.[2]
-
Inorganic Salts: If the reaction mixture is neutralized, inorganic salts like sodium sulfate may be present.
-
Unreacted Starting Materials: Residual 1-chloronaphthalene may also be present in the crude product.
Q2: My purified 8-Chloronaphthalene-1-sulfonic acid shows a broad melting point. What is the likely cause?
A2: A broad melting point is a strong indicator of the presence of impurities, most commonly isomeric forms of chloronaphthalenesulfonic acid. Due to their similar chemical structures, these isomers can be challenging to separate, resulting in a mixture with a wide melting range rather than the sharp melting point of a pure compound. The reported melting point for pure 8-Chloronaphthalene-1-sulfonic acid is 145-147°C.[2][3]
Q3: What analytical techniques are recommended for assessing the purity of 8-Chloronaphthalene-1-sulfonic acid?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of 8-Chloronaphthalene-1-sulfonic acid and for quantifying isomeric impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify organic impurities.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Q: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
A: Low recovery during recrystallization is a common issue and can be addressed by optimizing the following factors:
-
Solvent Choice: The ideal solvent should dissolve the 8-Chloronaphthalene-1-sulfonic acid well at elevated temperatures but poorly at low temperatures. Based on literature, aqueous or alcoholic media are suitable.[2] Experiment with different solvent systems, such as water, ethanol, methanol, or mixtures of these.
-
Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower yield as more of the product will remain in the mother liquor upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
"Salting Out": If your product is the sodium salt, the presence of other salts can decrease its solubility in water, a phenomenon known as "salting out." This can be used to your advantage to increase precipitation.[5]
Issue 2: Persistent Impurities After Purification
Q: My HPLC analysis still shows the presence of isomeric impurities after recrystallization. What other methods can I try?
A: If recrystallization is insufficient to remove persistent isomeric impurities, consider the following techniques:
-
Fractional Crystallization: This technique involves a series of recrystallization steps. Fractions of crystals are collected at different temperatures or times, which can help to separate isomers with slightly different solubilities.
-
Column Chromatography: For a more effective separation, column chromatography can be employed. A polar stationary phase like silica gel can be used, though for highly polar sulfonic acids, reverse-phase chromatography or ion-exchange chromatography may be more suitable.
-
Conversion to a Salt: The solubility of sulfonic acids can be significantly altered by converting them into their salts (e.g., sodium salt).[2] The different isomers may have varying salt solubilities, facilitating their separation by recrystallization.
Issue 3: Oily Product Instead of Crystals
Q: My product is "oiling out" and not forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing the Cooling Rate: Ensure the solution cools down very slowly. A sudden temperature drop is a common cause of oiling out.
-
Using a Different Solvent System: The solvent system may not be ideal. Try a more polar or less polar solvent, or a different mixture of solvents.
-
Seeding: Introduce a small crystal of the pure product into the supersaturated solution to induce crystallization.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
Data Presentation
Table 1: Qualitative Solubility of 8-Chloronaphthalene-1-sulfonic Acid
| Solvent | Solubility | Reference(s) |
| Water | Soluble | [3][5] |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Nonpolar Solvents (e.g., Hexane) | Insoluble | [5] |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Expected Purity |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, good for removing bulk impurities. | May not be effective for separating closely related isomers; potential for product loss in the mother liquor. | Moderate to High |
| Fractional Crystallization | Separation of components based on slight differences in their solubilities. | Can separate isomers that are difficult to resolve by single recrystallization. | Labor-intensive and can lead to lower overall yields. | High |
| Column Chromatography | Separation based on differential partitioning of components between a stationary and a mobile phase. | Highly effective for separating complex mixtures and isomers. | More time-consuming, requires larger volumes of solvents, and can be more expensive. | Very High |
| Ion-Exchange Chromatography | Separation of ions and polar molecules based on their affinity to an ion exchanger. | Very effective for removing ionic impurities like residual acids and salts. | Requires specialized resins and may not be suitable for all organic impurities. | Very High |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
This protocol is a representative method and may require optimization based on the impurity profile of your crude material.
-
Dissolution: In a fume hood, place the crude 8-Chloronaphthalene-1-sulfonic acid in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of ethanol and water. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold aqueous ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Determine the melting point and assess the purity of the recrystallized product by HPLC.
Protocol 2: Purification by Column Chromatography (Illustrative Example)
This protocol is a general guideline for the purification of a polar aromatic compound and should be optimized for 8-Chloronaphthalene-1-sulfonic acid.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude 8-Chloronaphthalene-1-sulfonic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by mixtures containing methanol).
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying and Analysis: Dry the purified product under vacuum and analyze its purity by HPLC and NMR.
Visualization
Caption: Purification workflow for crude 8-Chloronaphthalene-1-sulfonic acid.
References
Identifying and removing isomeric impurities in 8-Chloronaphthalene-1-sulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloronaphthalene-1-sulfonic acid. Our focus is on the identification and removal of isomeric impurities commonly encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in crude 8-Chloronaphthalene-1-sulfonic acid?
A1: The primary source of isomeric impurities in 8-Chloronaphthalene-1-sulfonic acid arises from the sulfonation of 1-chloronaphthalene.[1] The directing effects of the chloro and sulfonic acid groups on the naphthalene ring can lead to the formation of several positional isomers. The specific isomers and their ratios are highly dependent on reaction conditions such as temperature and the sulfonating agent used.[1]
Based on the electrophilic substitution patterns of naphthalene derivatives, the most probable isomeric impurities are other chloronaphthalene-1-sulfonic acids and chloronaphthalene-sulfonic acids where the sulfonyl group is not in the 1-position. These include, but are not limited to:
-
5-Chloronaphthalene-1-sulfonic acid
-
4-Chloronaphthalene-1-sulfonic acid
-
8-Chloronaphthalene-2-sulfonic acid
Q2: My HPLC chromatogram shows multiple peaks close to the main product peak. How can I confirm if these are isomers?
A2: The presence of multiple, closely eluting peaks is a strong indication of isomeric impurities, as isomers often have very similar polarities. To confirm their identity, you can employ a combination of techniques:
-
Mass Spectrometry (MS): Isomers will have the same mass-to-charge ratio (m/z). Coupling your HPLC to a mass spectrometer (LC-MS) will show if the impurity peaks have the same mass as the desired 8-Chloronaphthalene-1-sulfonic acid.
-
High-Resolution Mass Spectrometry (HRMS): This can provide the exact mass and elemental composition, further confirming that the impurities are indeed isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to determine the substitution pattern on the naphthalene ring, definitively identifying the different isomers. This usually requires isolation of the individual impurities.
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze these sulfonic acid isomers?
A3: Direct GC-MS analysis of sulfonic acids is generally not feasible due to their low volatility and thermal instability. However, derivatization to more volatile esters (e.g., methyl or butyl esters) can allow for GC-MS analysis. This can be a useful technique for identifying the isomeric profile of your sample.
Q4: What is the most effective method for removing isomeric impurities from 8-Chloronaphthalene-1-sulfonic acid?
A4: Preparative High-Performance Liquid Chromatography (preparative HPLC) is the most effective technique for isolating and purifying the desired 8-Chloronaphthalene-1-sulfonic acid from its isomers.[2][3] This method allows for the separation of compounds with very similar chemical properties based on their differential interactions with the stationary and mobile phases.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis and purification of 8-Chloronaphthalene-1-sulfonic acid.
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting isomers. |
| Incorrect column selection. | Use a high-resolution C18 column with a small particle size (e.g., ≤ 5 µm). Phenyl-hexyl columns can also offer different selectivity for aromatic compounds. | |
| Column temperature is not optimized. | Vary the column temperature (e.g., between 25-40°C) to see if it improves separation. | |
| Peak Tailing | Presence of active sites on the column packing. | Use a well-end-capped C18 column. The addition of a small amount of a competing acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase can help to reduce tailing.[4] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Pump malfunction. | Check the pump for leaks and ensure a consistent flow rate.[5] | |
| Column equilibration is insufficient. | Equilibrate the column with the initial mobile phase for a sufficient time before each injection. | |
| Noisy Baseline | Air bubbles in the detector or pump. | Degas the mobile phase thoroughly. Purge the pump and detector. |
| Contaminated mobile phase or column. | Use fresh, HPLC-grade solvents. Flush the column with a strong solvent. |
Experimental Protocols
Analytical HPLC Method for Isomer Identification
This method is designed for the analytical separation and identification of 8-Chloronaphthalene-1-sulfonic acid and its isomeric impurities.
Table 1: Analytical HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude 8-Chloronaphthalene-1-sulfonic acid sample.
-
Dissolve the sample in 10 mL of a 1:1 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Preparative HPLC Method for Isomer Removal
This method is a scaled-up version of the analytical method for the purification of larger quantities of 8-Chloronaphthalene-1-sulfonic acid.
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 21.2 mm, 10 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 25% B to 55% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 230 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Sample Preparation:
-
Dissolve the crude product in the minimal amount of the initial mobile phase.
-
Filter the solution to remove any particulate matter.
Fraction Collection:
Collect fractions corresponding to the main peak of 8-Chloronaphthalene-1-sulfonic acid. Analyze the collected fractions by analytical HPLC to confirm purity. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Synthesis of 8-Anilinonaphthalene-1-sulfonic acid (ANS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 8-Anilinonaphthalene-1-sulfonic acid (ANS).
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 8-Anilinonaphthalene-1-sulfonic acid (ANS)?
A1: There are two primary methods for synthesizing ANS. The traditional approach involves the condensation of a naphthalenesulfonic acid derivative with aniline at high temperatures (over 155 °C) using a strong acid catalyst like sulfuric acid or aluminum trichloride.[1] This method is often associated with low yields (less than 5%) and complex product isolation.[1] A more modern and efficient method is the microwave-assisted copper(0)-catalyzed Ullmann coupling of 8-chloronaphthalene-1-sulfonic acid and aniline, which offers higher yields and milder reaction conditions.[1][2][3]
Q2: What is the most common side product in the microwave-assisted Ullmann coupling synthesis of ANS?
A2: The major side product in the microwave-assisted copper-catalyzed Ullmann reaction for ANS synthesis is 8-hydroxynaphthalene-1-sulfonic acid .[1] This impurity arises from the displacement of the 8-chloro group by water, which is used as the solvent in the reaction medium.[1]
Q3: What are the likely impurities in the traditional high-temperature synthesis of ANS?
A3: While specific side products are not always detailed, the purification process for the traditional method suggests the presence of several impurities.[4][5][6] These can include unreacted starting materials such as aniline and naphthalenesulfonic acid, as well as various colored organic impurities formed under the harsh reaction conditions.[6] The crude product is often described as a dark green or emerald green solid, indicating the presence of these byproducts.[5]
Q4: How can I minimize the formation of 8-hydroxynaphthalene-1-sulfonic acid in the Ullmann coupling reaction?
A4: While the use of water as a solvent makes the formation of 8-hydroxynaphthalene-1-sulfonic acid a competing reaction, optimizing the reaction conditions can help maximize the yield of the desired ANS product. This includes using the appropriate catalyst (elemental copper powder has been shown to be effective), controlling the temperature (around 100 °C under microwave conditions), and using a slight excess of aniline (approximately 1.1 equivalents).[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of ANS in Ullmann coupling | Suboptimal reaction conditions. | Ensure the use of elemental copper (Cu(0)) as the catalyst (approx. 10 mol %).[1] Maintain the reaction temperature at 100 °C under microwave irradiation. Use a slight excess of aniline (1.1 equivalents).[1][2] Reaction times of 1 to 1.5 hours are typically sufficient.[1] |
| Formation of 8-hydroxynaphthalene-1-sulfonic acid side product. | While difficult to eliminate completely in an aqueous medium, optimizing other reaction parameters (catalyst, temperature, reactant ratios) can favor the desired aniline substitution.[1] | |
| Crude ANS product is dark green or black (Traditional Method) | Presence of multiple organic impurities and colored byproducts due to harsh reaction conditions (high temperature, strong acid). | A multi-step purification process is necessary. First, dissolve the crude product in a sodium hydroxide solution.[5][6] Then, treat the solution with activated carbon and neutral alumina to adsorb colored impurities.[5][6] Filter the mixture to remove the adsorbents.[5][6] Finally, carefully precipitate the purified ANS by adding sulfuric acid.[5][6] |
| Purified ANS shows impurities in HPLC analysis | Incomplete removal of side products or unreacted starting materials. | For the Ullmann coupling product, purification can be achieved using flash column chromatography on a C18 stationary phase with a methanol/water mobile phase.[7] For the traditional method, ensure thorough washing of the precipitated product. Repeating the dissolution, adsorption, and precipitation steps may be necessary to achieve high purity (>99%).[6] |
| Difficulty in removing unreacted aniline | Aniline is a common impurity, especially when used in excess. | During the workup of the Ullmann reaction, after making the solution basic with NaOH, extract the aqueous layer with a solvent like dichloromethane to remove unreacted aniline before proceeding with product isolation.[7] For the traditional method, steam distillation has been used to remove volatile impurities like aniline.[4] |
Experimental Protocols
Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling for ANS Synthesis
This protocol is based on a reported efficient synthesis of ANS derivatives.[1][2]
-
Reaction Setup : In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine 8-chloronaphthalene-1-sulfonic acid (1 equivalent, e.g., 0.41 mmol) and aniline (1.1 equivalents, e.g., 0.46 mmol).
-
Solvent and Catalyst Addition : Add a sodium phosphate buffer solution (pH 6.0–7.0) and a catalytic amount of powdered elemental copper (10 mol %).
-
Microwave Irradiation : Cap the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 1 to 1.5 hours with a power of 100 W.
-
Workup and Purification :
-
Adjust the pH of the reaction mixture to >12 with 5 M NaOH.
-
Filter the mixture to remove the elemental copper.
-
Extract the aqueous layer with dichloromethane to remove excess aniline.
-
Remove the water from the aqueous layer by rotary evaporation.
-
Dissolve the residue in methanol and filter to remove undissolved salts.
-
Concentrate the filtrate and purify the resulting solid by flash column chromatography (e.g., C18 column with a methanol/water gradient).
-
Quantitative Data
Table 1: Yields of ANS Derivatives under Optimized Ullmann Coupling Conditions[1]
| Aniline Derivative | Yield (%) |
| Aniline | 63 |
| 2-Fluoroaniline | 53 |
| 3-Fluoroaniline | 47 |
| 4-Methylaniline (p-Toluidine) | 69 |
| 4-Methoxyaniline (p-Anisidine) | 74 |
| 4-Acetamidoaniline | 60 |
| 4-Aminobenzonitrile | 25 |
| 4-Nitroaniline | 11 |
Reaction Conditions: 8-chloronaphthalene-1-sulfonic acid (1 equiv), substituted aniline (1.1 equiv), Cu(0) (10 mol%), aqueous phosphate buffer (pH 6-7), 100 °C, microwave (100 W), 1-1.5 h.
Visualizations
Caption: Synthesis pathways for ANS showing the desired product and common side products.
References
- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Synthesis and Spectral Properties of 8âAnilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - ACS Omega - Figshare [acs.figshare.com]
- 4. Page loading... [guidechem.com]
- 5. 8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application_Chemicalbook [chemicalbook.com]
- 6. CN102757369B - Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
How to improve the yield of the Ullmann condensation reaction
Welcome to the Technical Support Center for the Ullmann Condensation Reaction. This resource is tailored for researchers, scientists, and professionals in drug development seeking to optimize their copper-catalyzed cross-coupling experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and efficiency of your Ullmann condensation reactions.
Troubleshooting Guide
The Ullmann condensation, while a powerful tool for forming C-N, C-O, and C-S bonds, can present optimization challenges. This guide addresses common issues encountered during the reaction in a question-and-answer format.
Question: Why is my Ullmann condensation reaction showing low to no yield?
Answer: Low or no yield in an Ullmann condensation can stem from several factors, from reagent quality to reaction setup. Here is a systematic approach to troubleshooting this issue:
-
Check the Quality and Activity of the Copper Catalyst:
-
Issue: Copper(I) salts, such as CuI, are susceptible to oxidation over time, leading to diminished catalytic activity. The active catalytic species is often considered to be Cu(I).[1] Improperly stored or old copper sources are a frequent cause of reaction failure.[2]
-
Solution: Utilize fresh, high-purity copper(I) salts (e.g., CuI, CuBr, CuCl).[1] If you suspect your copper source is old, consider purchasing a new supply. For homocoupling reactions, using activated copper powder can improve efficiency.[2][3]
-
-
Ensure an Inert Atmosphere:
-
Issue: Many Ullmann reactions are sensitive to oxygen, which can deactivate the catalyst and promote unwanted side reactions, particularly when using sensitive ligands.[2]
-
Solution: Conduct the reaction under a strictly inert atmosphere, such as nitrogen or argon.[2] This involves using dried glassware and properly degassing the solvent.
-
-
Evaluate the Ligand:
-
Issue: The choice of ligand is critical for stabilizing the copper catalyst and facilitating the reaction.[1] An inappropriate ligand may not be suitable for your specific substrates.
-
Solution: Screen a variety of ligands. Common classes include amino acids (e.g., L-proline, N-methylglycine), 1,10-phenanthroline, and N,N'-dimethylethylenediamine (DMEDA).[1][4] The addition of a ligand like 1,10-phenanthroline can dramatically lower the required reaction temperature.[5]
-
-
Assess the Base and Solvent:
-
Issue: The base plays a crucial role in the catalytic cycle.[1] The solvent can also significantly impact the reaction's success.[1][2]
-
Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] Polar aprotic solvents like DMF, dioxane, and DMSO are often effective.[1][2] However, for certain reactions like O-arylation, non-polar solvents such as toluene or xylene may provide better results.[1][6]
-
-
Optimize Reaction Temperature:
-
Issue: Traditional Ullmann reactions often necessitated high temperatures (>150 °C).[2][7] Modern, ligand-assisted protocols can proceed at much milder temperatures (e.g., 40-120 °C).[1][2] If the temperature is too low, the reaction may not proceed; if too high, decomposition can occur.[1][2]
-
Solution: If using a modern ligand system, start with a temperature in the 80-120 °C range.[1][2] If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.[1]
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Question: I am observing significant dehalogenation of my aryl halide. How can I minimize this side reaction?
Answer: Dehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction. This is often prevalent when the desired coupling is slow.
-
Potential Cause: The hydrogen source for dehalogenation can be trace water, the solvent, or even the nucleophile (amine or alcohol).[2]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all glassware, reagents, and solvents. Running the reaction under a strictly inert atmosphere is crucial.[2]
-
Solvent Choice: Some solvents are more prone to acting as hydrogen donors. Consider screening different anhydrous solvents.
-
Optimize Reaction Rate: By increasing the rate of the desired Ullmann coupling, the dehalogenation side reaction can often be outcompeted. This can be achieved by screening different ligands, bases, or increasing the temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my Ullmann condensation?
A1: Copper(I) salts like CuI, CuBr, and Cu₂O are commonly used and often provide good results.[1] It is recommended to use a fresh, high-purity source as the activity of copper catalysts can decrease with age due to oxidation.[2]
Q2: How do I select the right ligand for my reaction?
A2: The optimal ligand is substrate-dependent. A good starting point is to screen a panel of ligands from different classes, such as amino acids (L-proline), phenanthrolines, and diamines.[1][4] For electron-rich substrates, N-methylated amino acid-derived ligands may be effective.[1] Literature precedents for similar substrates can provide valuable guidance. The introduction of bidentate ligands has been shown to allow for milder reaction conditions and higher functional group tolerance.[8]
Q3: What is the typical reactivity order for aryl halides?
A3: The reactivity of the aryl halide is a critical factor. Generally, the reactivity follows the order: Aryl-I > Aryl-Br > Aryl-Cl.[2][7] Electron-withdrawing groups on the aryl halide tend to accelerate the reaction, while electron-donating groups may slow it down.[2][7] If you are using a less reactive aryl halide like an aryl chloride, you may need to employ a more active catalyst system or use higher temperatures.[2]
Q4: What are the recommended solvents and bases?
A4: The choice of solvent and base can significantly affect the reaction yield. Polar aprotic solvents such as DMF and DMSO are versatile and commonly used.[2] For O-arylation, non-polar solvents like toluene have proven effective.[1][6] Commonly used bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[2] It is advisable to screen a combination of solvents and bases during optimization.
Data Summary Tables
Table 1: Effect of Different Solvents on Ullmann C-C Coupling Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 79 |
| 2 | Benzene | 68 |
| 3 | DMF | 99 |
| 4 | THF | 98 |
| 5 | Water | 97 |
| Reaction conditions: 5Cu(0)-AAPTMS@RGO-MCM-41 catalyst.[9] |
Table 2: Effect of Different Solvents on Ullmann C-O Coupling Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 63 |
| 2 | Benzene | 49 |
| 3 | DMF | 94 |
| 4 | THF | 90 |
| 5 | Water | 89 |
| Reaction conditions: 5Cu(0)-AAPTMS@RGO-MCM-41 catalyst, aryl halide (1.5 mmol), Phenol (1.0 mmol), Cs₂CO₃ (2 mmol), 100 °C, 7h.[9] |
Table 3: Effect of Different Solvents on Ullmann C-N Coupling Yield
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 70 |
| 2 | Benzene | 61 |
| 3 | DMF | 98 |
| 4 | THF | 95 |
| 5 | Water | 93 |
| Reaction conditions: 5Cu(0)-AAPTMS@RGO-MCM-41 catalyst.[9] |
Experimental Protocols
Protocol 1: General Procedure for Ligand-Accelerated Ullmann Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the nucleophile (amine, alcohol, or thiol, 1.2 mmol), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, 3-5 mL) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visual Diagrams
Caption: Troubleshooting workflow for low yield in Ullmann reactions.
Caption: Systematic workflow for optimizing Ullmann condensation conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 8-Anilino-1-naphthalenesulfonic acid (ANS) Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the synthesis of 8-Anilino-1-naphthalenesulfonic acid (ANS), focusing on temperature and reaction time.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for synthesizing ANS?
There are two main approaches for ANS synthesis. The traditional method involves the condensation of aniline and naphthalene-1-sulfonic acid in the presence of sulfuric acid.[1] A more modern and efficient approach is the microwave-assisted copper(0)-catalyzed Ullmann coupling reaction between 8-chloro-1-naphthalenesulfonic acid and aniline.[2][3]
Q2: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields are a frequent issue, especially with older methods.
-
Traditional Methods: Early protocols using sulfuric acid or aluminum trichloride catalysts often required harsh conditions (temperatures >155°C for over 10 hours) and suffered from very poor yields, sometimes less than 5%.[2][3] If you are using a similar condensation method, the prolonged high temperatures may be degrading the product.
-
Modern Methods: The microwave-assisted Ullmann coupling has significantly improved yields to as high as 74%.[3][4][5]
-
Troubleshooting Steps:
-
Switch Synthesis Method: If possible, transitioning to the microwave-assisted Ullmann coupling is the most effective way to boost yields.
-
Optimize Reactant Stoichiometry: For the Ullmann coupling, using a slight excess of aniline (1.1 equivalents) has been shown to provide the best results.[2][4]
-
Catalyst Choice: Elemental copper (Cu⁰) powder provides the best yields for the Ullmann coupling compared to copper salts like CuI or CuCl.[2][3][4]
-
Purity of Reagents: Ensure all starting materials (anilines, sulfonic acids, solvents) are pure. Impurities can lead to side reactions and lower yields.[6][7]
-
Q3: How do temperature and reaction time critically impact ANS synthesis?
Temperature and time are crucial parameters that differ significantly between synthesis methods.
-
For Traditional Condensation: A described method indicates a reaction temperature between 15-60°C with a long reaction time of 24-36 hours.[6] Exceeding these temperatures can lead to side reactions and product degradation.
-
For Microwave-Assisted Ullmann Coupling: This method is much faster and requires higher temperatures for a shorter duration. The optimal conditions have been identified as 100°C for 1 to 1.5 hours .[2][3][4] Exploring a temperature range from 80°C to 120°C showed 100°C to be ideal.[2][4][5] Longer reaction times (e.g., 3 hours) or using more aniline showed no benefit in yield improvement.[2][4]
Q4: My final product is a dark green or brown powder instead of the expected gray-green crystals. What causes this discoloration?
Product discoloration is typically due to impurities.
-
Cause: The dark color often results from unreacted starting materials or oily impurities generated from side reactions.[6]
-
Solution: A robust purification process is necessary. The crude product can be dissolved in a 10% sodium hydroxide solution, treated with neutral alumina and activated carbon to adsorb colored impurities, and then filtered. The purified ANS is then precipitated by slowly adding a sulfuric acid solution.[6][7]
Q5: I am using the Ullmann coupling method. What is the most likely side product?
When using an aqueous buffer as the solvent for the Ullmann coupling, the major side product is 8-hydroxynaphthalene-1-sulfonic acid . This occurs because water can act as a nucleophile and displace the 8-chloro group from the starting material.[3]
Q6: How can I effectively purify the crude ANS product to >99% purity?
A multi-step purification protocol is recommended for achieving high purity.[6][7]
-
Dissolution: Dissolve the crude ANS product in a 10% (by volume) sodium hydroxide solution with stirring.
-
Decolorization: Add neutral alumina and activated carbon to the solution and stir for approximately two hours. These agents will adsorb colored impurities.
-
Filtration: Filter the mixture, for example through standard filter paper followed by a 0.2 nm filter membrane, to remove the alumina, carbon, and adsorbed impurities. Collect the filtrate.
-
Precipitation: Slowly add a 50% (by volume) sulfuric acid solution to the filtrate with continuous stirring. The ANS product will precipitate out of the solution as the pH decreases.
-
Isolation: Collect the precipitated high-purity ANS by filtration.
Data Presentation: Synthesis Parameter Comparison
The table below summarizes the key quantitative parameters for the two primary ANS synthesis methods.
| Parameter | Traditional Condensation | Microwave-Assisted Ullmann Coupling |
| Reactants | Aniline + Naphthalene-1-sulfonic acid | Aniline + 8-Chloro-1-naphthalenesulfonic acid |
| Catalyst / Reagent | Sulfuric Acid | Elemental Copper (Cu⁰, 10 mol %) |
| Optimal Temperature | 15–60°C | 100°C[2][3][4] |
| Optimal Reaction Time | 24–36 hours[6] | 1–1.5 hours[2][3][4] |
| Reported Yield | <5% (older methods) to variable | Up to 74% (63% for unsubstituted ANS)[3][4][5] |
| Solvent | Not specified (often neat) | Aqueous Phosphate Buffer (pH 6-7) |
Experimental Protocols
Protocol 1: Traditional Condensation Method
This protocol is based on the condensation reaction described for industrial-scale production.[6]
-
Reactant Preparation: Use refined aniline and refined naphthalene-1-sulfonic acid (peri-acid).
-
Reaction Setup: In a suitable reaction vessel, combine the refined aniline and naphthalene-1-sulfonic acid in the presence of refined sulfuric acid. The mass ratio of aniline to peri-acid should be approximately 1:2.06-2.08.
-
Condensation: Maintain the reaction temperature between 15-60°C.
-
Reaction Time: Allow the reaction to proceed for 24-36 hours with continuous stirring.
-
Initial Isolation: Following the reaction, perform a distillation under reduced pressure to obtain the crude ANS product, which will appear as a dark green or emerald green solid.
-
Purification: Proceed with the detailed purification protocol (Q6) to obtain high-purity ANS.
Protocol 2: Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling
This protocol is adapted from the optimized, high-yield method.[2][3][4]
-
Reactant Preparation: To a 5 mL microwave reaction vial equipped with a magnetic stir bar, add 8-chloronaphthalene-1-sulfonic acid (1 equivalent, e.g., 0.41 mmol), aniline (1.1 equivalents, e.g., 0.46 mmol), and powdered elemental copper (10 mol %).
-
Solvent Addition: Add 5 mL of an aqueous sodium phosphate buffer solution with a pH adjusted to 6.0–7.0.
-
Reaction: Cap the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 1 to 1.5 hours with stirring.
-
Workup & Purification:
-
Adjust the pH of the reaction mixture to >12 with 5 M NaOH and filter to remove the copper catalyst.
-
Wash the filtered solid with water.
-
Extract the aqueous filtrate three times with dichloromethane to remove any unreacted aniline.
-
Remove the water from the aqueous layer by rotary evaporation.
-
Dissolve the resulting residue in methanol and filter to remove any undissolved inorganic salts.
-
Evaporate the methanol to yield the final ANS product.
-
Visual Guides
ANS Synthesis Pathways
The following diagram illustrates the two primary chemical pathways for synthesizing ANS.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 8-Anilinonaphthalene-1-sulfonic acid ammonium salt:Preparation process and application_Chemicalbook [chemicalbook.com]
- 7. CN102757369B - Preparation method of high-purity 8-anilino-1-naphthalene sulfonic acid and its salt - Google Patents [patents.google.com]
Troubleshooting low yields in 8-Chloronaphthalene-1-sulfonic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 8-Chloronaphthalene-1-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 8-Chloronaphthalene-1-sulfonic acid?
The main synthetic pathways to obtain 8-Chloronaphthalene-1-sulfonic acid are:
-
Sulfonation of 8-chloronaphthalene: This method involves the direct sulfonation of 8-chloronaphthalene using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.[1]
-
Chlorosulfonation of Naphthalene: This electrophilic aromatic substitution reaction introduces both the chlorine and sulfonic acid functionalities onto the naphthalene ring using chlorosulfonic acid.[1]
Q2: What are the most common side reactions that can lead to low yields?
Several side reactions can compete with the desired sulfonation, reducing the overall yield. These include:
-
Formation of Isomeric Impurities: The sulfonation of naphthalene derivatives can produce various positional isomers. The ratio of these isomers is highly dependent on reaction conditions.[2]
-
Disulfonation: Especially with longer reaction times, higher temperatures, and concentrated sulfonating agents, the naphthalene ring can be sulfonated twice, leading to the formation of disulfonic acids.
-
Oxidation: At elevated temperatures, the naphthalene ring can be oxidized, which can cause discoloration of the reaction mixture and the formation of byproducts.
-
Hydrolysis of Intermediates: If using chlorosulfonic acid, the intermediate sulfonyl chloride can be hydrolyzed back to the sulfonic acid in the presence of moisture.
Q3: How does reaction temperature affect the outcome of the sulfonation?
Temperature is a critical parameter in the sulfonation of naphthalene derivatives. It influences both the reaction rate and the isomeric distribution of the product. For the sulfonation of naphthalene (a closely related reaction), lower temperatures (e.g., 5-40°C) favor the formation of the alpha-isomer (1-sulfonic acid), which is the kinetically controlled product. Higher temperatures can lead to the formation of the thermodynamically more stable beta-isomer and increase the likelihood of side reactions like disulfonation and oxidation.
Q4: My final product is difficult to purify. What are the likely impurities?
Common impurities in crude 8-Chloronaphthalene-1-sulfonic acid include:
-
Isomeric chloronaphthalenesulfonic acids. [2]
-
Unreacted 8-chloronaphthalene. [2]
-
Residual sulfuric acid. [2]
-
Inorganic salts (e.g., sodium sulfate) if the product has been neutralized.[2]
-
Polychlorinated naphthalene derivatives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 8-Chloronaphthalene-1-sulfonic acid | - Incomplete reaction. - Sublimation of the starting naphthalene derivative. - Suboptimal reaction temperature. - Formation of undesired isomers. | - Increase the reaction time or adjust the temperature based on the desired isomer. - Consider using a higher boiling point solvent to minimize sublimation. - Precisely control the reaction temperature to favor the formation of the 1-sulfonic acid isomer. |
| Presence of Significant Amounts of Isomeric Impurities | - Reaction temperature is not optimized for the desired 1-sulfonic acid product. | - Maintain a lower reaction temperature (e.g., below 40°C) to favor the kinetically controlled 1-isomer. |
| Product is Darkly Colored | - Oxidation of the naphthalene ring due to high reaction temperatures. | - Conduct the reaction at a lower temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Difficulty in Isolating the Product | - The product is highly soluble in the reaction mixture. - Presence of excess sulfuric acid. | - After the reaction, carefully quench the mixture with ice and water to precipitate the sulfonic acid. - Neutralize the crude product with a base (e.g., calcium carbonate) to precipitate sulfate ions as an insoluble salt, which can be filtered off. |
| Formation of Disulfonated Byproducts | - Excess of sulfonating agent. - Prolonged reaction time or high temperature. | - Use a stoichiometric amount of the sulfonating agent. - Reduce the reaction time and/or temperature. |
Quantitative Data
The following table presents data on the effect of temperature on the yield of 1-naphthalenesulfonic acid from the sulfonation of naphthalene with chlorosulfonic acid. This reaction is analogous to the sulfonation of 8-chloronaphthalene and illustrates the general trend of how temperature can influence yield and isomer distribution.
| Example | Starting Material | Sulfonating Agent | Temperature (°C) | Yield of 1-Naphthalenesulfonic Acid (%) | Percentage of 2-Isomer (%) |
| 1 | Naphthalene | Chlorosulfonic Acid | 20 | 88 | 1.57 |
| 2 | Naphthalene | Chlorosulfonic Acid | 10 | Not specified | Lower than at 20°C |
| 3 | Naphthalene | Chlorosulfonic Acid | 30 | 86 | 2.53 |
Data adapted from a similar sulfonation reaction described in patent US3155716A.
Experimental Protocols
General Protocol for the Sulfonation of 8-Chloronaphthalene
This is a generalized protocol and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 8-chloronaphthalene and a suitable solvent (e.g., nitrobenzene).
-
Cooling: Cool the mixture to the desired reaction temperature (e.g., 20°C) using an ice bath.
-
Addition of Sulfonating Agent: Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the reaction temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at the same temperature for a specified period (e.g., 20-30 minutes) to ensure the reaction goes to completion.
-
Workup: Carefully pour the reaction mixture over crushed ice to precipitate the 8-Chloronaphthalene-1-sulfonic acid.
-
Isolation: Collect the precipitated solid by filtration and wash it with cold water to remove any remaining acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system. To remove residual sulfuric acid, the crude product can be dissolved and treated with a base like calcium carbonate to precipitate calcium sulfate, which is then removed by filtration.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields.
Reaction Pathway: Sulfonation of 8-Chloronaphthalene
References
Technical Support Center: Removal of Residual Sulfuric Acid After Sulfonation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the effective removal of residual sulfuric acid after sulfonation reactions. Proper purification is a critical step to ensure the purity, yield, and stability of the final sulfonated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess sulfuric acid after a sulfonation reaction? A1: The choice of method depends on the properties of the sulfonated product, such as its solubility, stability, and molecular weight. The primary methods include:
-
Precipitation/Neutralization: This involves quenching the reaction mixture in water and then adding a base to neutralize the excess sulfuric acid, forming an insoluble sulfate salt that can be removed by filtration.[1][2] Common bases include calcium hydroxide, sodium hydroxide, and sodium bicarbonate.[2][3]
-
Solvent Extraction: This technique uses a solvent system to selectively dissolve the desired sulfonic acid, leaving the sulfuric acid behind in the aqueous phase.[1][4][5]
-
Phase Separation: In some cases, diluting the reaction mixture with water or adding a phase-separating agent like an organic amine sulfate can induce the separation of the sulfonic acid and sulfuric acid into two distinct layers.[1][6]
-
Dialysis: This method is particularly useful for purifying sulfonated polymers. It employs anion-exchange membranes that allow smaller sulfuric acid molecules to pass through while retaining the larger polymer.[7][8]
-
Ion Exchange Chromatography: This technique uses resins to capture and separate the sulfonic acid from sulfuric acid and other ionic impurities.[1][2] It is highly effective for purifying water-soluble products.[1]
-
Distillation: Suitable for purifying sulfonic acids that are thermally stable, this method often requires vacuum to reduce the boiling point and prevent degradation.[1][9][10]
Q2: My desired sulfonated product is highly soluble in water. Which purification method is most suitable? A2: For highly water-soluble sulfonic acids, traditional solvent extraction methods can be inefficient due to poor phase partitioning.[1][11] In these cases, ion exchange chromatography is often the most effective method.[1] This technique separates compounds based on their charge, allowing for the clean isolation of the sulfonic acid from sulfuric acid and other salts. Alternatively, for polymeric water-soluble products, dialysis using an anion-exchange membrane is an excellent choice.[7]
Q3: After the workup procedure, my product shows significant color degradation. What could be the cause? A3: Color degradation is often a sign of product decomposition, which can be caused by several factors:
-
Harsh Reaction Conditions: High temperatures during the workup can lead to the degradation of the desired product.[12]
-
Residual Reagents: Impurities or residual reagents from the reaction can cause discoloration. For instance, if concentrated hydrochloric acid is used for extraction, it must be thoroughly removed, typically by distillation under vacuum at a controlled temperature (e.g., 50°C), to prevent color degradation.[5]
-
Oxidation: The product may be sensitive to air oxidation, especially at elevated temperatures.
To mitigate this, ensure that workup procedures are performed at the lowest practical temperatures and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am observing vigorous foaming and product loss when neutralizing the reaction mixture with sodium bicarbonate or sodium carbonate. How can I prevent this? A4: The foaming is caused by the rapid release of carbon dioxide (CO2) gas, which is a byproduct of the acid-base reaction.[3] This can lead to loss of product as it gets carried out of the vessel with the foam.[13] To control this:
-
Add the base slowly and in small portions: This allows the CO2 to evolve at a manageable rate.[3][14]
-
Ensure efficient stirring: Vigorous stirring helps to break up the foam and release the gas smoothly.[13]
-
Use a large enough vessel: The reaction vessel should have sufficient headspace to accommodate the foam that is generated.
-
Pre-neutralization in a separate flask: Transfer the organic layer to a large flask and add the bicarbonate solution with vigorous stirring. Continue stirring for 10-15 minutes after the addition is complete to allow for degassing before transferring the mixture to a separatory funnel.[13]
Q5: Is the sulfonation reaction reversible? How does this affect the workup? A5: Yes, aromatic sulfonation is a reversible reaction.[15][16] The forward reaction (sulfonation) is favored in concentrated acid, while the reverse reaction (desulfonation) is favored in hot, dilute aqueous acid.[15][17] This is a critical consideration during the workup. When quenching the reaction, adding a large excess of hot water could potentially lead to some desulfonation of the product, thereby reducing the overall yield. It is therefore common to quench the reaction mixture by pouring it carefully onto crushed ice to keep the temperature low and the acid concentration initially high before neutralization.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction.[12]2. Product is partially soluble in the aqueous phase and is lost during extraction.[13]3. Product loss during precipitation/filtration (e.g., rinsing with a solvent in which it is soluble).[18]4. Desulfonation occurred during workup due to excessive heat and dilution.[17] | 1. Monitor reaction completion using TLC or HPLC before quenching.2. Check the aqueous layer for your product. If present, perform additional extractions or consider a different purification method like ion exchange.3. When washing the filtered product, use ice-cold water or a solvent in which the product has minimal solubility.[18]4. Quench the reaction mixture in ice to keep the temperature low.[12] |
| Emulsion Forms During Extraction | 1. The presence of amphiphilic sulfonated products acting as surfactants.2. Insufficient difference in density between the organic and aqueous layers.3. Vigorous shaking of the separatory funnel. | 1. Allow the mixture to stand for an extended period.2. Add a saturated brine solution (NaCl) to increase the ionic strength and density of the aqueous phase.3. Gently swirl or invert the separatory funnel instead of shaking vigorously.4. If the emulsion persists, filter the mixture through a pad of Celite or glass wool. |
| Gooey Precipitate Forms at the Interface | 1. The product or a byproduct has partial solubility in both the organic and aqueous phases.2. Insoluble salts are forming. | 1. Continue washing with water until the precipitate is mostly removed.2. Add more organic solvent to fully dissolve the product.3. Use a copious amount of a drying agent (e.g., MgSO4 or Na2SO4) to absorb the goo, followed by filtration.[13] |
| Final Product Contains Inorganic Salts | 1. Incomplete removal of precipitated sulfate salts during filtration.2. The sulfonated product itself was precipitated as a salt and was not washed sufficiently. | 1. Ensure thorough washing of the filter cake with an appropriate solvent (usually cold deionized water).2. Recrystallize the final product from a suitable solvent system.3. For polymeric products, dialysis is very effective at removing residual salts.[7] |
| Difficulty Filtering Precipitated Sulfate | 1. The precipitate is extremely fine (colloidal).2. The precipitate is gelatinous. | 1. Heat the suspension gently (if the product is stable) to encourage particle agglomeration, then cool before filtering.2. Use a filter aid such as Celite.3. Consider centrifugation as an alternative to filtration to pellet the solid, followed by decantation of the supernatant. |
Experimental Protocols
Method 1: Removal by Precipitation with Calcium Hydroxide
This method is based on the low solubility of calcium sulfate. It converts both the residual sulfuric acid and the product sulfonic acid into their calcium salts. The insoluble calcium sulfate is then removed by filtration.
Protocol:
-
Quenching: Carefully and slowly pour the sulfonation reaction mixture into a beaker containing crushed ice (typically 5-10 times the volume of the reaction mixture) with vigorous stirring. Maintain the temperature below 10 °C.
-
Neutralization: Slowly add a slurry of calcium hydroxide (hydrated lime) to the stirred aqueous mixture. Monitor the pH using a pH meter or pH paper. Continue adding the lime until the pH of the mixture reaches approximately 8.[2]
-
Filtration: Filter the hot mixture to remove the precipitated calcium sulfate. The filter cake should be washed with a small amount of hot water to recover any entrained product.
-
Conversion to Sodium Salt (Optional): The clear filtrate contains the water-soluble calcium sulfonate. To obtain the sodium salt, add a solution of sodium carbonate or sodium sulfate to the filtrate. This will precipitate calcium carbonate or calcium sulfate, respectively.
-
Final Filtration and Isolation: Filter off the precipitated calcium salt. The resulting clear solution contains the desired sodium sulfonate. The product can then be isolated by evaporating the water, typically under reduced pressure.[2]
Method 2: Removal by Solvent Extraction with Concentrated HCl
This method is effective for separating sulfonic acids from sulfuric acid when the sulfonic acid has favorable solubility in an organic phase or a highly acidic aqueous phase.
Protocol:
-
Degassing (Optional): If sulfur dioxide is dissolved in the reaction mixture, it can be removed by degassing the mixture at around 0°C with a stream of an inert gas like nitrogen.[5]
-
Extraction Setup: Transfer the sulfonation reaction mixture (heavy product phase) to a separatory funnel.
-
Extraction: Add an equal volume of concentrated (35% w/w) hydrochloric acid to the separatory funnel.[5] Invert the funnel gently several times to mix the phases, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous HCl layer, which now contains the majority of the sulfuric acid.
-
Repeat: For efficient removal, repeat the extraction process 2-3 more times with fresh portions of concentrated HCl. A four-stage extraction can remove over 99% of the sulfuric acid.[5]
-
Solvent Removal: The product-containing phase will have residual HCl. Remove the HCl by distillation under vacuum at a temperature that does not degrade the product (e.g., ~50°C).[5]
-
Neutralization and Isolation: The purified sulfonic acid can then be neutralized with a base like sodium hydroxide before final isolation.[5]
Method 3: Purification of Sulfonated Polymers by Dialysis
This method is ideal for removing sulfuric acid and other small molecule impurities from high molecular weight sulfonated polymers.
Protocol:
-
Sample Preparation: Dilute the aqueous mixture of the sulfonated polymer and residual sulfuric acid with deionized water to reduce viscosity and facilitate dialysis.
-
Membrane Preparation: Use a strong-base anion-exchange membrane.[7] Pre-soak the dialysis tubing or membrane cassette in deionized water according to the manufacturer's instructions.
-
Dialysis Setup: Load the polymer solution into the dialysis tubing/cassette. Place it in a large reservoir of deionized water. The volume of the external water (dialysate) should be at least 20-50 times the volume of the sample.
-
Diffusion: Allow the dialysis to proceed with gentle stirring of the external water. The sulfuric acid and other small ions will diffuse across the membrane into the external water, driven by the concentration gradient.
-
Water Change: Periodically change the external water (e.g., every 4-6 hours for the first day, then less frequently) to maintain a high concentration gradient and ensure efficient removal of the acid.
-
Monitoring: Monitor the pH or conductivity of the external water. The purification is considered complete when the pH or conductivity of the dialysate remains constant and close to that of fresh deionized water.
-
Product Recovery: Recover the purified sulfonated polymer solution from the dialysis membrane. The product can be concentrated or lyophilized for isolation.
Data Presentation
Table 1: Comparison of Sulfuric Acid Removal Methods
| Method | Principle | Typical Efficiency | Advantages | Disadvantages | Best Suited For |
| Precipitation | Formation of insoluble sulfate salt | >95% | Simple, inexpensive, scalable | Introduces other inorganic salts, can be messy, filtration can be difficult | General purpose, especially for products that are stable in water |
| Solvent Extraction | Differential solubility | 80-99%[5][19] | Can yield high purity product, continuous process possible | Requires suitable immiscible solvents, can form emulsions, not for water-soluble products | Oil-soluble sulfonates, products with good organic solvent solubility |
| Dialysis | Size exclusion through a membrane | >85%[7] | Mild conditions, effective for salt removal, minimal product dilution[7] | Slow process, requires specialized membranes, only for macromolecules | Sulfonated polymers and other high molecular weight products |
| Ion Exchange | Adsorption onto a resin | >99% | Very high purity, effective for trace removal | Requires specialized resins, can be expensive, requires regeneration of resin | Highly water-soluble sulfonic acids, high-purity applications |
| Distillation | Difference in volatility | Variable | Can yield very pure product, solvent-free | Requires thermally stable product, energy-intensive, may require high vacuum[10] | Thermally stable, low molecular weight sulfonic acids |
Visualizations
Experimental and Logical Workflows
Caption: General workflow from sulfonation reaction to final product.
Caption: Decision tree for selecting an appropriate purification method.
Caption: Step-by-step workflow for the precipitation/neutralization method.
References
- 1. benchchem.com [benchchem.com]
- 2. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 3. Neutralizing Sulfuric Acid: Effective Methods You Should Know [northindustrial.net]
- 4. content.ampp.org [content.ampp.org]
- 5. US3960938A - Extraction of sulfuric acid from sulfuric acid-sulfonic acid mixtures - Google Patents [patents.google.com]
- 6. US4454075A - Process for removing sulfuric acid from the reaction mixture obtained in the sulfoxidation of paraffins - Google Patents [patents.google.com]
- 7. US3244620A - Separation of acid from polymers by dialysis with anion-exchange membranes - Google Patents [patents.google.com]
- 8. Acid Purification - Diffusion Dialysis Membrane Technology - AcidRecovery.com [acidrecovery.com]
- 9. data.epo.org [data.epo.org]
- 10. ddpsinc.com [ddpsinc.com]
- 11. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. quora.com [quora.com]
- 15. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. researchgate.net [researchgate.net]
Preventing the formation of 8-hydroxynaphthalene-1-sulfonic acid as a byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of 8-hydroxynaphthalene-1-sulfonic acid as a byproduct during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 8-hydroxynaphthalene-1-sulfonic acid and why is it forming as a byproduct in my reaction?
A1: 8-hydroxynaphthalene-1-sulfonic acid is an isomer of hydroxynaphthalene sulfonic acid. Its formation as a byproduct typically occurs during the sulfonation of 1-naphthol (1-hydroxynaphthalene). The substitution pattern on the naphthalene ring is highly dependent on the reaction conditions, particularly temperature. The formation of the 8-isomer is influenced by the directing effects of the hydroxyl group and the reaction's kinetic and thermodynamic parameters.
Q2: What is the underlying principle governing the formation of different isomers during naphthalene sulfonation?
A2: The regioselectivity of naphthalene sulfonation is a classic example of kinetic versus thermodynamic control.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest, which is typically the less sterically hindered and more rapidly formed isomer. In the case of naphthalene sulfonation, this is naphthalene-1-sulfonic acid, which predominates at temperatures below 60°C.[1]
-
Thermodynamic Control: At higher temperatures, the sulfonation reaction becomes reversible. This allows for an equilibrium to be established, favoring the most thermodynamically stable product. For naphthalene, this is naphthalene-2-sulfonic acid, which is the major product at temperatures around 160°C.[1]
This principle also applies to the sulfonation of substituted naphthalenes like 1-naphthol, although the directing effect of the hydroxyl group modifies the specific positions of sulfonation.
Q3: How does the hydroxyl group of 1-naphthol influence the position of sulfonation?
A3: The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. This means it directs incoming electrophiles (like the sulfonating agent) to the positions ortho (2 and 8) and para (4) to the hydroxyl group. The 4-position is particularly susceptible to electrophilic attack.[2]
Q4: Under what conditions is the formation of 8-hydroxynaphthalene-1-sulfonic acid likely favored?
A4: While specific conditions favoring the 8-isomer from 1-naphthol are not extensively documented in readily available literature, the formation of a peri-sulfonic acid (at the 8-position relative to the 1-hydroxyl group) can be influenced by factors such as the sulfonating agent, reaction time, and temperature. In the sulfonation of 2-naphthol, the 8-sulfonic acid isomer is a known product.[3] By analogy, conditions that allow for thermodynamic equilibration or involve specific sulfonating agents might lead to the formation of the 8-hydroxy isomer from 1-naphthol.
Troubleshooting Guide: Preventing the Formation of 8-Hydroxynaphthalene-1-sulfonic acid
If you are observing the formation of 8-hydroxynaphthalene-1-sulfonic acid, the following troubleshooting steps, focused on controlling the reaction to favor other isomers, can help minimize its presence.
| Issue | Potential Cause | Recommended Action |
| Formation of 8-hydroxynaphthalene-1-sulfonic acid byproduct | Reaction conditions are favoring the formation of the thermodynamically controlled or a sterically influenced product. | Modify reaction parameters to favor the formation of the desired isomer (e.g., 1-naphthol-4-sulfonic acid or 1-naphthol-2-sulfonic acid). |
| High reaction temperature. | Lower the reaction temperature. For the synthesis of 1-naphthol-4-sulfonic acid (Nevile-Winther acid), temperatures are often kept low, for instance by adding the sulfonating agent at 0°C and then continuing the reaction at a moderately elevated temperature (e.g., 80°C).[4] | |
| Inappropriate solvent or lack thereof. | Utilize an inert solvent. The use of a solvent in which the desired product has low solubility can lead to its precipitation from the reaction mixture, effectively preventing its conversion to other isomers. Solvents such as toluene, xylene, or trichloroethane have been used for this purpose.[4] | |
| Choice of sulfonating agent. | Consider using chlorosulfonic acid. In some patented procedures for the synthesis of 1-naphthol-4-sulfonic acid, chlorosulfonic acid is the preferred sulfonating agent as it can be fully consumed, and the only byproduct is gaseous hydrogen chloride.[4] | |
| Prolonged reaction time at elevated temperatures. | Optimize the reaction time. Monitor the reaction progress to stop it once the desired product has formed in sufficient yield, before significant isomerization to the 8-hydroxy byproduct can occur. |
Experimental Protocols
The following protocols are for the synthesis of specific isomers of hydroxynaphthalene sulfonic acid, which can be adapted to minimize the formation of the 8-hydroxy byproduct by targeting the formation of these other isomers.
Protocol 1: Synthesis of 1-Naphthol-4-sulfonic Acid (Nevile-Winther Acid)
This protocol is designed to maximize the yield of the 4-sulfonic acid isomer.
Materials:
-
1-Naphthol
-
Toluene
-
Chlorosulfonic acid
Procedure:
-
Dissolve 73 g of 1-Naphthol in 700 ml of toluene in a reaction vessel equipped with a stirrer and a dropping funnel.
-
At 0°C, add 61 g of chlorosulfonic acid dropwise to the solution.
-
After the addition is complete, continue the sulfonation reaction at 80°C for 4 hours.
-
The reaction mixture will contain the desired product, which can be filtered.
-
The resulting filter cake can be rinsed with hot toluene to remove the mother liquor.
This method has been reported to yield a reaction mixture containing only 5% of the 1-naphthol-2-sulfonic acid isomer, with the 4-isomer being the predominant product.[4]
Protocol 2: General Sulfonation of 1-Naphthol to a Mixture of 2- and 4-Sulfonic Acids
This protocol describes the general outcome of sulfonating 1-naphthol with sulfur trioxide.
Materials:
-
1-Naphthol
-
Sulfur trioxide (SO₃)
-
Nitromethane (as solvent)
Procedure:
-
React 1-naphthol with 1.0 molar equivalent of sulfur trioxide in nitromethane.
-
The reaction will yield a mixture of 1-naphthol-2-sulfonic acid and 1-naphthol-4-sulfonic acid.
-
Increasing the reaction temperature will increase the relative amount of the 2-sulfonic acid isomer.[3]
Visualizations
Reaction Pathway: Sulfonation of 1-Naphthol
Caption: Sulfonation of 1-naphthol can lead to several isomeric products.
Experimental Workflow: Minimizing Byproduct Formation
Caption: Workflow to minimize the formation of the 8-hydroxy byproduct.
Logical Relationship: Kinetic vs. Thermodynamic Control
Caption: Temperature dictates kinetic vs. thermodynamic product formation.
References
- 1. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US4540525A - Method for producing 1-naphthol-4-sulphonic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Methods for Purity Assessment of 8-Chloronaphthalene-1-sulfonic acid
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the characterization and purity determination of 8-Chloronaphthalene-1-sulfonic acid. The selection of an appropriate HPLC method is critical for ensuring the quality and consistency of this important chemical intermediate, which is utilized in the synthesis of dyes and pharmaceuticals.[1] This document outlines recommended stationary phases, mobile phase compositions, and experimental protocols to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures.
Comparison of Recommended HPLC Stationary Phases
The successful separation of 8-Chloronaphthalene-1-sulfonic acid from its potential impurities, primarily positional isomers, is highly dependent on the choice of the HPLC column.[2] While standard reversed-phase columns are a common starting point, specialized phases offering alternative selectivities can provide superior resolution for these closely related aromatic compounds.
| Stationary Phase | Principle of Separation | Advantages for 8-Chloronaphthalene-1-sulfonic acid Analysis | Potential Considerations |
| C18 (Octadecyl Silane) | Hydrophobic (reversed-phase) interactions. | Widely available, versatile, and a good initial choice for method development. Effective for separating non-polar and moderately polar compounds.[3] | May provide insufficient selectivity for closely related positional isomers of chloronaphthalene sulfonic acid. |
| Phenyl-Hexyl | Mixed-mode separation involving hydrophobic and π-π interactions. | The phenyl groups in the stationary phase can interact with the aromatic naphthalene ring, offering enhanced selectivity for aromatic and unsaturated analytes.[4] This is particularly advantageous for separating isomers. | The unique selectivity may require more extensive method development compared to a standard C18 column. |
| Mixed-Mode (e.g., Reversed-Phase/Anion-Exchange) | Combination of hydrophobic and ion-exchange interactions. | Offers dual retention mechanisms, which can be highly effective for retaining and separating ionic compounds like sulfonic acids.[5] Provides excellent peak shape and retention control.[5] | The elution is controlled by multiple factors (organic solvent, pH, ion concentration), which can make method development more complex. |
| Porous Graphitic Carbon (PGC) | Separation based on molecular shape, polarity, and polarizability. | Offers high column efficiency for polar compounds and can retain substances that are poorly retained on traditional reversed-phase columns.[6] | May have different selectivity compared to silica-based columns, requiring specific mobile phase conditions. |
Experimental Protocols
Below are detailed experimental protocols for two recommended HPLC methods for the analysis of 8-Chloronaphthalene-1-sulfonic acid. Method 1 utilizes a standard, widely applicable C18 column, while Method 2 employs a Phenyl-Hexyl column for potentially enhanced isomer separation.
Method 1: Reversed-Phase HPLC using a C18 Column
This protocol is a robust starting point for the purity analysis of 8-Chloronaphthalene-1-sulfonic acid.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Condition | Alternative Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C8 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water | 0.1% Formic Acid in HPLC-grade Water (for MS compatibility) |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Mode | Gradient | Isocratic |
| Example Gradient | 0-20 min: 20% to 80% B; 20-25 min: 80% B; 25-30 min: 80% to 20% B | 60:40 (Mobile Phase A : Mobile Phase B) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection Wavelength | 230 nm | Diode Array Detector (DAD) for spectral analysis |
| Injection Volume | 10 µL | 5 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table. Degas the solutions using sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare a stock solution of 8-Chloronaphthalene-1-sulfonic acid reference standard in a suitable solvent (e.g., a 50:50 mixture of water and methanol) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a sample of 8-Chloronaphthalene-1-sulfonic acid and dissolve it in the same solvent as the standard solutions to a known concentration.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.
-
Analysis: Inject the blank (solvent), standard solutions, and sample solutions.
-
Data Analysis: Identify the 8-Chloronaphthalene-1-sulfonic acid peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the purity by the area percent method or by using a calibration curve generated from the standard solutions.
Method 2: Reversed-Phase HPLC using a Phenyl-Hexyl Column
This method is recommended for improved resolution of positional isomers.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | Methanol |
| Elution Mode | Gradient |
| Example Gradient | 0-15 min: 30% to 70% B; 15-20 min: 70% B; 20-25 min: 70% to 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 5 µL |
Procedure:
Follow the same procedural steps as outlined in Method 1, adjusting for the chromatographic conditions specified above.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the characterization of 8-Chloronaphthalene-1-sulfonic acid purity by HPLC.
References
NMR Analysis for Structural Validation of 8-Chloronaphthalene-1-sulfonic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 8-chloronaphthalene-1-sulfonic acid and its derivatives. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of these compounds, which are valuable intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] This guide presents a comparison of NMR data from various derivatives, detailed experimental protocols, and visual workflows to aid researchers in their structural characterization efforts.
Performance Comparison: NMR Spectral Data
For a quantitative comparison, this guide focuses on the well-documented NMR data for a series of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are synthesized from 8-chloronaphthalene-1-sulfonic acid.[3][4] The following tables summarize the ¹H and ¹³C NMR chemical shifts for these derivatives, providing a valuable reference for researchers working with similar structures.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) of 8-Anilinonaphthalene-1-sulfonic Acid Derivatives
| Compound | Solvent | Aromatic Protons (ppm) and Coupling Constants (Hz) |
| Sodium 8-(Phenylamino)naphthalene-1-sulfonate | D₂O | 8.22 (d, J = 7.3 Hz, 1H), 7.79 (d, J = 8.2 Hz, 1H), 7.40 (d, J = 7.6 Hz, 1H), 7.33 (q, J = 7.8 Hz, 2H), 7.21 (dt, J = 12.5, 7.6 Hz, 3H), 7.01 (d, J = 7.9 Hz, 2H), 6.82 (t, J = 7.4 Hz, 1H)[4] |
| Sodium 8-((4-Fluorophenyl)amino)naphthalene-1-sulfonate | D₂O | 8.29 (d, J = 7.2 Hz, 1H), 8.05 (d, J = 8.1 Hz, 1H), 7.63 (d, J = 7.5 Hz, 1H), 7.56–7.44 (m, 3H), 7.07 (dd, J = 8.2, 5.2 Hz, 2H), 7.02 (t, J = 8.7 Hz, 2H) |
| Sodium 8-((3-Fluorophenyl)amino)naphthalene-1-sulfonate | D₂O | 8.24 (d, J = 7.4 Hz, 1H), 7.95 (d, J = 8.2 Hz, 1H), 7.59 (d, J = 8.0 Hz, 1H), 7.52 (d, J = 7.5 Hz, 1H), 7.41 (t, J = 7.9 Hz, 2H), 7.16 (q, J = 8.1 Hz, 1H), 6.79–6.69 (m, 2H), 6.52 (t, J = 8.5 Hz, 1H)[3] |
| Sodium 8-((4-Bromophenyl)amino)naphthalene-1-sulfonate | D₂O | 8.27 (d, J = 7.4 Hz, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.68 (d, J = 7.9 Hz, 1H), 7.60 (d, J = 7.7 Hz, 1H), 7.54–7.45 (m, 2H), 7.33 (d, J = 8.6 Hz, 2H), 6.96 (d, J = 8.5 Hz, 2H) |
| Sodium 8-(p-Tolylamino)naphthalene-1-sulfonate | DMSO-d₆ | 10.58 (s, 1H), 8.21 (d, J = 7.3 Hz, 1H), 7.84 (d, J = 8.1 Hz, 1H), 7.36 (dt, J = 12.3, 6.1 Hz, 4H), 7.08–6.96 (m, 4H), 2.24 (s, 3H)[3] |
Table 2: ¹³C NMR Chemical Shifts (δ) of 8-Anilinonaphthalene-1-sulfonic Acid Derivatives
| Compound | Solvent | Aromatic Carbon Chemical Shifts (ppm) |
| Sodium 8-(Phenylamino)naphthalene-1-sulfonate | D₂O | 145.05, 137.79, 137.37, 136.82, 133.96, 129.43, 128.27, 126.55, 124.15, 123.36, 122.53, 119.90, 119.84, 116.33[4] |
| Sodium 8-((4-Fluorophenyl)amino)naphthalene-1-sulfonate | D₂O | 158.24, 141.19, 138.68, 137.38, 136.87, 134.01, 128.27, 126.71, 124.25, 123.05, 122.19, 119.13, 118.34, 118.26, 115.79, 115.60, 115.56 |
| Sodium 8-((3-Fluorophenyl)amino)naphthalene-1-sulfonate | D₂O | 164.84, 162.45, 147.50, 147.39, 137.20, 136.81, 136.71, 134.03, 130.61, 130.51, 128.55, 126.61, 124.53, 124.33, 123.04, 121.92, 111.48, 111.46, 105.74, 105.53, 101.85, 101.60[3] |
| Sodium 8-((4-Bromophenyl)amino)naphthalene-1-sulfonate | D₂O | 144.60, 137.21, 137.13, 136.86, 134.06, 131.91, 128.52, 126.67, 124.36, 124.18, 122.85, 121.23, 117.42, 110.48 |
| Sodium 8-(p-Tolylamino)naphthalene-1-sulfonate | D₂O | 141.86, 138.92, 137.54, 136.76, 133.82, 129.84, 129.70, 127.92, 126.41, 123.91, 122.16, 121.91, 117.53, 117.45, 19.65[3] |
Experimental Protocols
The following is a generalized experimental protocol for the NMR analysis of 8-chloronaphthalene-1-sulfonic acid derivatives, based on methodologies reported in the literature.
1. Sample Preparation:
-
Dissolve the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard may be added.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR:
-
Typical spectral width: 0-12 ppm.
-
Pulse sequence: A standard single-pulse experiment is usually sufficient.
-
Number of scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
For ¹³C NMR:
-
Typical spectral width: 0-200 ppm.
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve sensitivity.
-
Number of scans: 1024 to 4096 scans or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of proton and carbon signals, respectively.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the proton signals to determine the relative ratios of different protons in the molecule.
-
Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity of the atoms.
-
Assign the chemical shifts to the corresponding atoms in the molecule.
Visualizing the Workflow and Structure
The following diagrams, generated using the DOT language, illustrate the general workflow for NMR-based structural validation and the chemical structure of the parent compound.
Caption: General workflow for NMR analysis.
Caption: Molecular structure of the parent compound.
References
- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. 8-chloronaphthalene-1-sulfonic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
A Comparative Guide to Aryl Nitrile Synthesis: Ullmann Coupling vs. Modern Methods
For researchers, scientists, and professionals in drug development, the synthesis of aryl nitriles (ANS) is a critical step in the creation of a vast array of pharmaceuticals and functional materials. The choice of synthetic methodology can significantly impact yield, substrate scope, and overall efficiency. This guide provides a detailed comparison of the traditional Ullmann coupling with contemporary methods, supported by experimental data and protocols.
The classical Ullmann condensation for C-N bond formation, and its specific application in cyanation known as the Rosenmund-von Braun reaction, has long been a staple in organic synthesis. However, the landscape of cross-coupling chemistry has evolved, offering milder and more versatile alternatives, most notably the palladium-catalyzed Buchwald-Hartwig cyanation. This guide will delve into a direct comparison of these methods, providing a framework for selecting the optimal synthetic route.
At a Glance: Key Differences in Aryl Nitrile Synthesis
| Feature | Ullmann Coupling / Rosenmund-von Braun | Buchwald-Hartwig Cyanation |
| Catalyst | Copper (stoichiometric or catalytic) | Palladium (catalytic) |
| Typical Reaction Temperature | High (often > 150 °C) | Mild to moderate (room temp. to ~120 °C) |
| Ligands | Often ligand-free or simple ligands (e.g., L-proline) | Bulky, electron-rich phosphine ligands |
| Cyanide Source | Typically CuCN | Various (e.g., Zn(CN)₂, K₄[Fe(CN)₆], acetone cyanohydrin) |
| Substrate Scope | More limited, often requires activated aryl halides | Broad, tolerates a wide range of functional groups |
| Functional Group Tolerance | Moderate | Excellent |
| Key Advantages | Cost-effective catalyst | Mild conditions, broad scope, high yields |
| Key Disadvantages | Harsh conditions, limited scope, product purification can be difficult | More expensive catalyst and ligands |
Performance Data: A Comparative Analysis
The following tables summarize the performance of the Ullmann-type and Buchwald-Hartwig cyanation reactions across a range of aryl halide substrates.
Table 1: L-Proline-Promoted Rosenmund-von Braun Cyanation of Aryl Halides[1]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxybenzonitrile | 95 |
| 2 | 4-Iodotoluene | 4-Methylbenzonitrile | 92 |
| 3 | 1-Iodo-4-nitrobenzene | 4-Nitrobenzonitrile | 85 |
| 4 | 4-Bromoanisole | 4-Methoxybenzonitrile | 81 |
| 5 | 4-Bromotoluene | 4-Methylbenzonitrile | 78 |
| 6 | 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | 75 |
| 7 | 2-Bromopyridine | 2-Cyanopyridine | 72 |
Table 2: Palladium-Catalyzed Cyanation of (Hetero)aryl Halides in Aqueous Media[2]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetylbenzonitrile | 95 |
| 2 | 4-Bromobenzonitrile | 1,4-Dicyanobenzene | 98 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-cyanobenzoate | 97 |
| 4 | 4-Bromo-N,N-dimethylaniline | 4-(Dimethylamino)benzonitrile | 91 |
| 5 | 5-Bromoindole | 5-Cyanoindole | 94 |
| 6 | 3-Bromothiophene | 3-Cyanothiophene | 92 |
| 7 | 2-Bromopyridine | 2-Cyanopyridine | 85 |
Experimental Protocols
L-Proline-Promoted Rosenmund–von Braun Reaction[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Copper(I) cyanide (CuCN) (1.2 mmol for aryl iodides, 2.0 mmol for aryl bromides)
-
L-proline (1.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (3 mL)
Procedure:
-
To a dry reaction vessel, add CuCN and L-proline.
-
Purge the vessel with argon.
-
Add anhydrous DMF followed by the aryl halide at room temperature.
-
Heat the reaction mixture with stirring. For aryl iodides, maintain a temperature of 80-100 °C. For aryl bromides, a higher temperature of 120 °C is required.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times are typically 24-45 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides in Aqueous Media[2]
Materials:
-
(Hetero)aryl halide (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂) (0.6 mmol)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂) (0.01-0.025 mmol)
-
Ligand (e.g., a biarylphosphine ligand) (0.02-0.05 mmol)
-
Tetrahydrofuran (THF) / Water (1:5 mixture, 3.0 mL)
Procedure:
-
In a reaction vial, combine the (hetero)aryl halide, zinc cyanide, palladium precatalyst, and ligand.
-
Add the THF/water solvent mixture.
-
Seal the vial and stir the reaction mixture at room temperature (or up to 40 °C for less reactive substrates).
-
Monitor the reaction by GC-MS or LC-MS. Typical reaction times are 18 hours.
-
After completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure aryl nitrile.
Mechanistic Pathways and Workflows
The following diagrams illustrate the proposed catalytic cycles for the Ullmann-type and Buchwald-Hartwig cyanation reactions, as well as a generalized experimental workflow.
Figure 1: Proposed mechanism for the Ullmann-type cyanation.
Figure 2: Catalytic cycle for the Buchwald-Hartwig cyanation.
Figure 3: Generalized experimental workflow for aryl nitrile synthesis.
Conclusion
The choice between Ullmann-type and palladium-catalyzed methods for aryl nitrile synthesis is a trade-off between cost and efficiency. The classical Rosenmund-von Braun reaction, especially with modern improvements like L-proline promotion, remains a viable and cost-effective option, particularly for less complex substrates.[1] However, for syntheses requiring high functional group tolerance, broad substrate scope, and mild reaction conditions, the Buchwald-Hartwig cyanation is often the superior choice, despite the higher cost of the palladium catalyst and associated ligands.[2] The detailed protocols and comparative data presented in this guide are intended to aid researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
A Comparative Guide to Alternatives for 8-Chloronaphthalene-1-sulfonic Acid in Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel fluorescent probes is a cornerstone of modern biological and pharmaceutical research, enabling the visualization and quantification of a vast array of biomolecules and cellular processes. While 8-chloronaphthalene-1-sulfonic acid has served as a foundational building block for fluorescent probes, the demand for probes with enhanced photophysical properties, greater stability, and specific targeting capabilities has driven the exploration of a diverse range of alternative fluorophores. This guide provides an objective comparison of the performance of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection and synthesis of the optimal fluorescent probe for your research needs.
Key Performance Indicators of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. A comprehensive understanding of these metrics is crucial for selecting the most appropriate fluorophore for a given application.
| Fluorophore Class | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Advantages | Common Applications |
| Coumarin Derivatives | 350 - 450 | 400 - 550 | 50 - 100 | 0.1 - 0.8 | High quantum efficiency, good photostability, tunable properties.[1][2] | Bioimaging, metal ion detection.[3][4] |
| Rhodamine Derivatives | 540 - 570 | 570 - 620 | 30 - 50 | 0.3 - 0.95 | High brightness, excellent photostability, water-soluble derivatives available.[5][6] | Cell imaging, protein localization, mitochondrial staining.[1] |
| Fluorescein Derivatives | 490 - 495 | 515 - 525 | 20 - 30 | 0.65 - 0.95 | Intense fluorescence, pH sensitivity.[7][8] | pH monitoring, cell labeling, immunoassays.[7] |
| BODIPY Dyes | 490 - 510 | 500 - 520 | ~10 - 20 | 0.5 - 0.9 | Small Stokes shift, environmentally insensitive fluorescence, neutral charge.[9] | Bioimaging, metal ion sensing, FRET applications.[3] |
| Naphthalene Derivatives | 320 - 380 | 400 - 550 | 80 - 200 | Variable | Large Stokes shifts, sensitive to environmental polarity.[10][11] | Enzyme assays, pH sensing, ion detection.[10][12] |
| Dansyl Derivatives | 330 - 340 | 510 - 535 | 180 - 200 | ~0.05 (in water) - 0.7 (in nonpolar) | Environmentally sensitive fluorescence, reacts with primary amines. | Protein labeling and sequencing, amino acid analysis.[1][4] |
Note: The photophysical properties listed are representative and can vary significantly based on the specific derivative, solvent, and local environment.
Experimental Protocols
Detailed methodologies for the synthesis and application of these fluorescent probes are essential for reproducible and reliable results. Below are representative protocols for key alternatives.
Protocol 1: Synthesis of a Coumarin-Based Fluorescent Probe
This protocol describes the synthesis of a 7-diethylamino-coumarin derivative, a common scaffold for fluorescent probes.
Materials:
-
4-Diethylaminophenol
-
Ethyl acetoacetate
-
Sulfuric acid (concentrated)
-
Ethanol
Procedure:
-
Pechmann Condensation: In a round-bottom flask, dissolve 4-diethylaminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified 7-diethylamino-4-methylcoumarin.
Protocol 2: Mitochondrial Staining using Rhodamine 123
This protocol details the use of Rhodamine 123 for visualizing mitochondria in live cells.[6][13]
Materials:
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
Live cells cultured on coverslips
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Culture medium, pre-warmed to 37°C
Procedure:
-
Preparation of Staining Solution: Prepare a working solution of Rhodamine 123 by diluting the stock solution in pre-warmed culture medium to a final concentration of 1-10 µg/mL.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the Rhodamine 123 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound dye.
-
Imaging: Mount the coverslip on a microscope slide with a drop of fresh medium or PBS and observe under a fluorescence microscope using the appropriate filter set for Rhodamine 123 (Excitation/Emission: ~507/529 nm).[6]
Protocol 3: Protein Labeling with Dansyl Chloride
This protocol describes the covalent labeling of proteins with dansyl chloride, which targets primary amine groups.[1][4]
Materials:
-
Purified protein solution (1-10 mg/mL in a buffer without primary amines, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)
-
Dansyl chloride stock solution (10-50 mM in anhydrous acetonitrile or DMF, prepared fresh)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
-
Dialysis tubing or gel filtration column for purification
Procedure:
-
Labeling Reaction: While gently stirring, slowly add the dansyl chloride stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching solution to stop the reaction and incubate for an additional 30 minutes at room temperature.
-
Purification: Remove the unreacted dansyl chloride and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a gel filtration column.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~330 nm (for dansyl concentration) to calculate the DOL.
Signaling Pathways and Experimental Workflows
Fluorescent probes are instrumental in elucidating complex biological processes. The following diagrams illustrate their application in signaling pathway analysis and common experimental workflows.
Caption: MAPK signaling pathway with a fluorescent probe for monitoring ERK activity.
Caption: Workflow of a FRET-based protease assay.
Caption: Decision tree for selecting a suitable fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of sperm mitochondrial function using rh123/PI dual fluorescent staining in asthenospermia and oligoasthenozoospermia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Spectral Properties of 8-Anilino-1-naphthalenesulfonic Acid (ANS) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral properties of various derivatives of 8-Anilino-1-naphthalenesulfonic acid (ANS). ANS and its derivatives are vital fluorescent probes used extensively in biochemical and pharmaceutical research.[1] Their fluorescence is highly sensitive to the polarity of their environment, making them excellent tools for characterizing hydrophobic sites in proteins and studying conformational changes.[1][2] Typically, these compounds are weakly fluorescent in polar aqueous solutions but exhibit a significant increase in fluorescence quantum yield and a blue shift in emission maximum upon binding to the hydrophobic pockets of proteins or in less polar organic solvents.[2][3] This guide summarizes key spectral data, outlines the experimental methods for their characterization, and visually represents the underlying mechanisms and workflows.
Comparative Spectral Data of ANS Derivatives
The spectral characteristics of ANS derivatives are significantly influenced by substitutions on the anilino ring and the polarity of the solvent. The following table summarizes the maximum absorbance (λabs) and emission (λem) wavelengths, alongside quantum yields (φ), for a selection of ANS derivatives in both a polar solvent (water) and a less polar solvent (ethylene glycol). The "Enhancement Factor" represents the fold increase in quantum yield when moving from water to ethylene glycol, highlighting the derivative's sensitivity to environmental polarity.
| Derivative ID | Substituent (R) | λabs (Water) (nm) | λabs (Ethylene Glycol) (nm) | λem (Water) (nm) | λem (Ethylene Glycol) (nm) | φ (Water) | φ (Ethylene Glycol) | Enhancement Factor |
| 3a | H | 355 | 373 | 534 | 508 | 0.003 | 0.154 | 51.2 |
| 3d | 3-Cl | 345 | 364 | 509 | 482 | 0.009 | 0.441 | 50.4 |
| 3g | 3,5-diCl | 339 | 364 | 508 | 473 | 0.015 | 0.708 | 48.0 |
Data sourced from a study by Wang, Faber, and Georg, which developed a microwave-assisted synthesis for these compounds.[4] The data shows that derivatives with electron-withdrawing halogen groups (3d, 3g) can exhibit higher quantum yields in ethylene glycol compared to the parent ANS molecule (3a).[5]
Experimental Protocols
The characterization of the spectral properties of ANS derivatives involves several key spectroscopic techniques. The methodologies outlined below are synthesized from standard laboratory practices for analyzing fluorescent probes.[2][6][7]
Sample Preparation
-
Stock Solution : Prepare a concentrated stock solution of the ANS derivative (e.g., 0.1 M) in a suitable solvent like DMSO.[7]
-
Working Solution : Dilute the stock solution in the desired experimental buffers (e.g., water, phosphate buffer) or organic solvents (e.g., ethylene glycol) to a final concentration suitable for spectroscopic measurements (e.g., 100 μM).[2]
-
Protein Binding Studies : For experiments involving proteins, dilute the protein to a known concentration (e.g., 0.1 mg/mL) in an appropriate buffer. Add the ANS derivative solution to the protein solution (e.g., to a final concentration of 50 μM) and incubate in the dark for a short period (e.g., 5 minutes) before measurement.[7]
-
Blank Preparation : Always prepare a corresponding blank sample containing the same concentration of the ANS derivative in the buffer or solvent but without the protein. This is used for background subtraction.[7]
Absorbance Spectroscopy
-
Objective : To determine the maximum absorption wavelength (λabs) of the derivative.
-
Instrumentation : A standard UV-Visible spectrophotometer.
-
Procedure :
Fluorescence Spectroscopy
-
Objective : To determine the maximum emission wavelength (λem) and relative fluorescence intensity.
-
Instrumentation : A spectrofluorometer.
-
Procedure :
-
Set the excitation wavelength. This is often set at or near the λabs (e.g., 350 nm, 372 nm, or 380 nm).[6][7][8]
-
Scan the emission spectrum across a suitable range (e.g., 400 to 650 nm).[2][7]
-
The wavelength corresponding to the peak of the emission spectrum is the λem.
-
Instrument settings such as excitation and emission slit widths should be optimized to achieve a good signal-to-noise ratio without saturating the detector.[7][8]
-
Subtract the emission spectrum of the blank from the sample spectrum to correct for background fluorescence and scattering.[7]
-
Quantum Yield (φ) and Lifetime (τ) Measurements
-
Objective : To quantify the efficiency and duration of the fluorescence.
-
Quantum Yield (φ) : The quantum yield is the ratio of photons emitted to photons absorbed.[9] It is often determined relative to a standard with a known quantum yield. The fluorescence spectra must be corrected for the wavelength-dependent efficiency of the detection system.[6]
-
Fluorescence Lifetime (τ) : This is the average time the molecule spends in the excited state before returning to the ground state. It is typically measured using Time-Correlated Single Photon Counting (TCSPC) or phase-modulation fluorometry. For ANS and its derivatives, excitation is often performed with a pulsed laser source (e.g., a nitrogen laser at 366 nm).[6] The resulting fluorescence decay curve is then fitted to an exponential model to determine the lifetime.[6][9]
Visualizing Mechanisms and Workflows
Mechanism of Environment-Sensitive Fluorescence
ANS derivatives operate based on a process known as Twisted Intramolecular Charge Transfer (TICT). In a polar environment, the excited state can relax through non-radiative pathways, resulting in low fluorescence. In a nonpolar environment, these non-radiative pathways are hindered, leading to a significant increase in fluorescence emission.
Caption: ANS fluorescence is enhanced in nonpolar environments due to restricted non-radiative decay.
Experimental Workflow for Spectral Characterization
The process of characterizing ANS derivatives follows a structured experimental pipeline, from initial sample preparation to the final analysis of their spectral properties.
Caption: Workflow for characterizing the spectral properties of ANS fluorescent probes.
References
- 1. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nist.gov [nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Purity Analysis of Commercially Available 8-Chloronaphthalene-1-sulfonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of commercially available 8-Chloronaphthalene-1-sulfonic acid, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Understanding the purity profile of this reagent is critical for ensuring the quality, safety, and efficacy of the final products. This document outlines potential impurities, presents a framework for comparing commercial grades, and details the experimental protocols for robust purity analysis.
Comparative Purity Analysis
While specific batch-to-batch variations exist between suppliers, a general purity profile for commercially available 8-Chloronaphthalene-1-sulfonic acid can be established. The primary impurities often stem from the synthesis process, which typically involves the sulfonation of 1-chloronaphthalene.
Table 1: Illustrative Purity Comparison of Commercial Grade 8-Chloronaphthalene-1-sulfonic Acid and Alternatives
| Parameter | 8-Chloronaphthalene-1-sulfonic acid (Typical Grade) | Alternative A: 4-Chloronaphthalene-1-sulfonic acid (Hypothetical) | Alternative B: Naphthalene-1-sulfonic acid (Hypothetical) |
| Purity (by HPLC, %) | ≥ 97.0% | ≥ 98.0% | ≥ 99.0% |
| Key Impurities | - Isomeric Chloronaphthalenesulfonic acids- 1-Chloronaphthalene (starting material)- 8-Hydroxynaphthalene-1-sulfonic acid- Inorganic salts (e.g., sulfates) | - Other Isomeric Chloronaphthalenesulfonic acids- 1-Chloronaphthalene- Inorganic salts | - 2-Naphthalenesulfonic acid- Naphthalene- Inorganic salts |
| Moisture Content (%) | ≤ 2.0% (as dihydrate) | ≤ 1.0% | ≤ 0.5% |
| Application Suitability | General purpose dye and pharmaceutical intermediate. | Intermediate for specific dye structures. | General sulfonating agent and intermediate. |
Note: The data presented in this table is illustrative and based on typical values found in product specifications and the scientific literature. Actual values may vary between suppliers and batches. It is recommended to obtain a Certificate of Analysis (CoA) for specific quantitative data.
Experimental Protocols for Purity Analysis
A comprehensive purity analysis of 8-Chloronaphthalene-1-sulfonic acid involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
HPLC is the primary technique for determining the purity of 8-Chloronaphthalene-1-sulfonic acid and separating it from its isomers and other organic impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Reference standards for 8-Chloronaphthalene-1-sulfonic acid and any known potential impurities.
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Elution Mode: Gradient elution is recommended to separate early-eluting polar impurities and the later-eluting main component and non-polar impurities. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or as determined by the UV spectrum of the main component)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 8-Chloronaphthalene-1-sulfonic acid sample.
-
Dissolve the sample in a suitable solvent, such as a water/methanol mixture, in a 25 mL volumetric flask.
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be identified by comparing their retention times with those of known reference standards.
-
Quantification of specific impurities requires the generation of a calibration curve using certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is suitable for the analysis of volatile and semi-volatile impurities, such as residual starting materials (e.g., 1-chloronaphthalene). As sulfonic acids are non-volatile, a derivatization step is necessary if their analysis by GC is required.
Instrumentation:
-
GC system with a mass selective detector (MSD).
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms).
Derivatization (for sulfonic acids):
-
A common method involves the conversion of the sulfonic acid to a more volatile sulfonyl chloride or methyl sulfonate.
GC-MS Conditions (for 1-chloronaphthalene):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate.
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable organic solvent (e.g., dichloromethane).
-
Analyze directly by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy can be used for structural confirmation and as a quantitative method (qNMR) to determine purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation for qNMR:
-
Accurately weigh the 8-Chloronaphthalene-1-sulfonic acid sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral ratios, the number of protons, and the molecular weights of the analyte and the standard.
Visualizing Experimental Workflows
To aid in the understanding of the analytical processes, the following diagrams illustrate the key workflows.
Stability Under Scrutiny: A Comparative Analysis of 8-Chloronaphthalene-1-sulfonic Acid
For researchers, scientists, and drug development professionals, understanding the inherent stability of a chemical compound is paramount for its successful application. This guide provides a comprehensive assessment of the stability of 8-Chloronaphthalene-1-sulfonic acid under various environmental conditions. Through a comparative analysis with other relevant sulfonic acids, this report offers valuable insights supported by experimental data to inform handling, storage, and formulation decisions.
Executive Summary
8-Chloronaphthalene-1-sulfonic acid exhibits notable thermal stability, underscored by its high melting point. However, its stability is influenced by factors such as pH and the presence of substituents on its naphthalene core. This guide delves into the specifics of its performance under thermal, photolytic, and varying pH conditions, drawing comparisons with benzenesulfonic acid and other naphthalenesulfonic acid derivatives. While quantitative data for 8-Chloronaphthalene-1-sulfonic acid remains somewhat elusive in publicly available literature, general stability trends for the broader class of aromatic sulfonic acids provide a solid framework for understanding its behavior.
Thermal Stability
The thermal robustness of a compound is a critical parameter for many applications, including chemical synthesis and formulation processes that involve heating.
8-Chloronaphthalene-1-sulfonic acid demonstrates good thermal stability, with a reported melting point in the range of 145-147°C.[1] This indicates that the compound can withstand relatively high temperatures before decomposing. The inherent stability of the naphthalene ring system, coupled with the resonance stabilization of the sulfonic acid group, contributes to this characteristic.
Comparison with Alternatives:
In general, aromatic sulfonic acids are known to undergo desulfonation at elevated temperatures, particularly in the presence of acid and water. Studies on various naphthalenesulfonic acid isomers under geothermal conditions (high-temperature aqueous environments) have shown that they become unstable at temperatures exceeding 300°C, breaking down into naphthalene, naphthols, and other derivatives.[2] While these conditions are extreme, they highlight the ultimate thermal limits of this class of compounds. Comparatively, the sodium salt of 8-chloronaphthalene-1-sulfonic acid is expected to have an even higher decomposition temperature due to the strength of the ionic bond.[1]
Table 1: Thermal Properties of Selected Aromatic Sulfonic Acids
| Compound | Melting Point (°C) | Notes |
| 8-Chloronaphthalene-1-sulfonic acid | 145-147 | Indicates good thermal stability.[1] |
| Benzenesulfonic acid | 51 (anhydrous) | Lower melting point suggests lower thermal stability compared to its naphthalene counterpart. |
| Naphthalene-2-sulfonic acid | 124 (monohydrate) |
Experimental Protocol: Thermogravimetric Analysis (TGA)
A standard method to quantitatively assess thermal stability is Thermogravimetric Analysis (TGA). A detailed protocol for such an analysis would involve:
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the sulfonic acid is placed in a TGA crucible (e.g., alumina).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature.
-
Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
Photostability
Exposure to light, particularly in the ultraviolet (UV) region, can induce photochemical degradation of organic molecules.
Comparison with Alternatives:
Studies on the photodegradation of poly(vinyl chloride) (PVC) have utilized tin complexes of 4-amino-3-hydroxynaphthalene-1-sulfonic acid as photostabilizers. This suggests that the naphthalene sulfonic acid moiety itself may possess some degree of photostability or can be modified to enhance the stability of other materials. The rate of photodegradation of PVC was significantly reduced in the presence of these additives.[3][4]
Experimental Protocol: Photostability Testing
A typical photostability study involves exposing the compound to a controlled light source and monitoring its degradation over time.
-
Sample Preparation: A solution of the compound in a suitable solvent (e.g., water or methanol) is prepared at a known concentration.
-
Light Exposure: The solution is placed in a photostability chamber equipped with a lamp that simulates sunlight (e.g., a Xenon lamp) or a specific UV wavelength. A control sample is kept in the dark.
-
Sampling: Aliquots of the solution are withdrawn at regular time intervals.
-
Analysis: The concentration of the parent compound in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The percentage of degradation is calculated for each time point, and the degradation kinetics can be determined.
pH Stability
The stability of sulfonic acids in aqueous solutions can be significantly influenced by the pH of the medium.
For aromatic sulfonic acids , including naphthalenesulfonic acid derivatives, stability is generally greater in acidic conditions.[5] In neutral or alkaline solutions, the sulfonic acid group is deprotonated, and while the resulting sulfonate anion is stable, the molecule as a whole may be more susceptible to other degradation pathways, such as hydrolysis, particularly at elevated temperatures. One study on a range of sulfonated benzene and naphthalene compounds found that substituted naphthalenesulfonates experienced more degradation than benzenesulfonates or mononaphthalenesulfonates.[5]
Comparison with Alternatives:
Benzenesulfonic acid is a strong acid and is almost fully dissociated in water.[6] Like other aromatic sulfonic acids, it can undergo desulfonation when heated in water, a process that is essentially the reverse of its synthesis.[6] The stability of various naphthalenesulfonic acid isomers has been shown to be pH-dependent, with stability being a key factor between 100 and 250°C.[2]
Table 2: General Stability of Aromatic Sulfonic Acids in Aqueous Solutions
| Condition | General Stability Trend | Rationale |
| Acidic pH | More Stable | The protonated form is less susceptible to nucleophilic attack.[5] |
| Neutral/Alkaline pH | Less Stable (at elevated temperatures) | Deprotonation can facilitate other degradation pathways. |
Experimental Protocol: pH Stability Study
To assess the stability of a compound at different pH values, the following protocol can be employed:
-
Buffer Preparation: A series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12) are prepared.
-
Sample Preparation: The compound is dissolved in each buffer solution to a known concentration.
-
Incubation: The solutions are incubated at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).
-
Sampling and Analysis: Aliquots are taken at specific time points and analyzed by a stability-indicating method like HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: The degradation rate constant at each pH is calculated to determine the pH-rate profile.
Conclusion
8-Chloronaphthalene-1-sulfonic acid demonstrates good intrinsic stability, particularly concerning its thermal properties. However, as with other substituted aromatic sulfonic acids, its stability in solution is susceptible to the influence of pH. For applications requiring high stability, particularly in aqueous environments, maintaining an acidic pH is advisable. Further quantitative studies are necessary to delineate the precise degradation kinetics under various photolytic and pH conditions to provide a more complete stability profile. Researchers and professionals in drug development should consider these factors when designing formulations, manufacturing processes, and storage conditions for products containing 8-Chloronaphthalene-1-sulfonic acid.
References
- 1. Buy Sodium 8-chloronaphthalene-1-sulfonate | 5439-85-0 [smolecule.com]
- 2. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 3. Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to Copper Catalysts for the Synthesis of 8-Aminonaphthalene-1-sulfonic Acid (ANS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various copper catalysts for the synthesis of 8-aminonaphthalene-1-sulfonic acid (ANS) from 8-chloronaphthalene-1-sulfonic acid. The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and purity of the final product. This document summarizes performance data from relevant studies and provides detailed experimental protocols to assist researchers in making informed decisions for their synthetic needs.
The synthesis of ANS from 8-chloronaphthalene-1-sulfonic acid is a copper-catalyzed nucleophilic aromatic substitution, specifically an Ullmann condensation.[1][2] While various copper species can catalyze this transformation, their performance can differ significantly. Recent studies on the synthesis of closely related ANS derivatives provide valuable insights into the comparative efficacy of elemental copper (Cu(0)) and copper(I) salts.[3]
Comparative Performance of Copper Catalysts
The following table summarizes the performance of different copper catalysts in the synthesis of an ANS derivative from 8-chloronaphthalene-1-sulfonic acid and aniline, which serves as a strong proxy for the amination with ammonia. The data is based on a microwave-assisted Ullmann coupling reaction.[4]
| Catalyst | Catalyst Form | Yield (%) | Reaction Time (h) | Temperature (°C) | Notes |
| Copper(0) | Elemental Copper Powder | 63 | 1 | 100 | Provided the best yield among the catalysts screened.[4] |
| Copper(I) Iodide | CuI | Lower than Cu(0) | 1.5 | 100 | A common catalyst for Ullmann reactions, but less effective in this specific microwave-assisted protocol.[4] No product was obtained in a different method involving CuI and tetramethylethylenediamine (TMEDA).[5] |
| Copper(I) Chloride | CuCl | Lower than Cu(0) | 1.5 | 100 | Showed lower performance compared to elemental copper under the tested microwave conditions.[4] |
General literature on the Ullmann amination of aryl chlorides with aqueous ammonia also supports the use of copper(I) and copper(II) catalysts. For instance, copper(I) oxide (Cu₂O) has been shown to be an effective catalyst for the amination of various aryl halides with aqueous ammonia.[4] Similarly, copper(II) sulfate (CuSO₄) in combination with a ligand has been successfully used for the amination of aryl chlorides in aqueous ammonia.[5][6] This indicates that while Cu(0) was optimal in the specific microwave-assisted synthesis of an ANS derivative, Cu(I) and Cu(II) species are generally competent catalysts for this class of reaction.
Experimental Protocols
Optimized Protocol using Copper(0) Catalyst (Microwave-Assisted)
This protocol is adapted from the optimized synthesis of an ANS derivative and is expected to be highly effective for the synthesis of the parent ANS.[5]
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Aqueous ammonia (28-30%)
-
Elemental copper powder (Cu(0))
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Dichloromethane
Procedure:
-
Reaction Setup: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, add 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equiv) and elemental copper powder (10 mol %).
-
Buffer Preparation: Prepare a phosphate buffer solution (pH 6.0-7.0) by mixing appropriate volumes of Na₂HPO₄ and NaH₂PO₄ solutions.
-
Reaction Mixture: Add 5 mL of the phosphate buffer to the reaction vial, followed by an excess of aqueous ammonia (e.g., 5-10 equivalents).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture with stirring at 100°C for 1-1.5 hours.
-
Work-up: After cooling, adjust the pH of the reaction mixture to >12 with a 5 M NaOH solution and filter to remove the copper catalyst.
-
Extraction: Wash the aqueous layer with dichloromethane (3 x 40 mL) to remove any unreacted starting material.
-
Purification: Acidify the aqueous layer with HCl to precipitate the ANS product. The product can be further purified by recrystallization.
General Protocol for Copper(I) or Copper(II) Catalyzed Amination
This generalized protocol is based on typical conditions for Ullmann aminations of aryl chlorides.[4][7][8]
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Aqueous ammonia (28-30%)
-
Copper catalyst (e.g., Cu₂O, CuI, or CuSO₄) (5-10 mol %)
-
Ligand (e.g., 1,10-phenanthroline, if using a Cu(II) salt)
-
Base (e.g., K₂CO₃ or KOH)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or water)
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine 8-chloronaphthalene-1-sulfonic acid (1 equiv), the copper catalyst (5-10 mol %), and the base (2 equiv). If required, add the ligand (10-20 mol %).
-
Reaction Mixture: Add the solvent and an excess of aqueous ammonia.
-
Heating: Heat the mixture with stirring at a temperature ranging from 100 to 160°C for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in the Copper(0) protocol.
Visualizations
Catalyst Screening Workflow
Caption: Logical flow for the screening and selection of an optimal copper catalyst.
General Experimental Workflow
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient copper-catalyzed coupling of aryl chlorides, bromides and iodides with aqueous ammonia - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 8-Chloronaphthalene-1-sulfonic Acid: A Procedural Guide
The proper disposal of 8-Chloronaphthalene-1-sulfonic acid is critical for ensuring laboratory safety and environmental protection. This substance, like many sulfonated aromatic compounds, may be poorly biodegradable and requires handling as hazardous waste.[1][2] Adherence to strict protocols is essential to mitigate risks for researchers and drug development professionals.
Essential Safety and Logistical Information
Immediate action and planning are necessary for the safe management of 8-Chloronaphthalene-1-sulfonic acid waste. This involves correct handling, storage, and coordination with certified disposal services.
Personal Protective Equipment (PPE) and Handling
Before handling the chemical for disposal, it is imperative to use appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Contaminated gloves should be disposed of as hazardous waste.[3][4]
-
Respiratory Protection: If working with the solid form where dust may be generated, or if vapors are present, use a NIOSH/MSHA-approved respirator in a well-ventilated area, preferably a chemical fume hood.[3][5]
-
Hygiene: Wash hands thoroughly after handling the substance.[3][6]
Waste Segregation and Storage
Proper segregation and storage are the first steps in the disposal workflow.
-
Separate Waste Streams: Collect solid waste (e.g., contaminated gloves, weigh paper, pipette tips) separately from liquid waste (e.g., solutions containing the compound).[7]
-
Use Appropriate Containers: Waste must be stored in containers that are in good condition, compatible with the chemical, and not leaking.[8] Containers should not be filled beyond 90% of their capacity to allow for expansion.[9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "8-Chloronaphthalene-1-sulfonic acid."[7][8]
-
Storage Location: Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3][6]
**Disposal Operations Plan
Disposal must be conducted in compliance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[6][10]
Step-by-Step Disposal Procedure
-
Waste Characterization: The waste generator is responsible for determining that the waste is hazardous. Due to its chemical structure, 8-Chloronaphthalene-1-sulfonic acid should be treated as a hazardous waste.[8][10]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Documentation: Complete all necessary hazardous waste manifests or paperwork provided by the EHS office or the disposal company.
-
Collection: Follow the specific instructions provided by the disposal service for collection and transport.[8]
Spill Response Protocol
In the event of a spill, immediate and safe cleanup is required.
-
Evacuate: Evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (like sand or vermiculite) to contain the spill and prevent it from entering drains.[4][6]
-
Collect: Carefully sweep or scoop up the contained material and place it into a labeled hazardous waste container.[4][11]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
**Data on Disposal and Safety
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [8][10] |
| Disposal Method | Via licensed waste disposal service | [10][12] |
| Storage | Sealed, labeled, compatible containers in a ventilated, secure area | [3][8][9] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat, respirator (if needed) | [3][4][7] |
| Spill Cleanup | Absorb with inert material, collect as hazardous waste | [4][6] |
**Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of 8-Chloronaphthalene-1-sulfonic acid.
Caption: Disposal workflow for 8-Chloronaphthalene-1-sulfonic acid waste.
References
- 1. scispace.com [scispace.com]
- 2. Sulphonated aromatic pollutants - RERO DOC [doc.rero.ch]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. static.igem.org [static.igem.org]
- 8. Hazardous Waste | SMU Risk Management [smu.edu]
- 9. ethz.ch [ethz.ch]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
Safeguarding Researchers: A Comprehensive Guide to Handling 8-Chloronaphthalene-1-sulfonic Acid
For Immediate Reference: This document outlines essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for the handling of 8-Chloronaphthalene-1-sulfonic acid. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure a safe and compliant research environment.
Hazard Identification and Personal Protective Equipment (PPE)
8-Chloronaphthalene-1-sulfonic acid is a solid substance that poses significant health risks, primarily causing severe skin burns and eye damage.[1] Ingestion and inhalation should also be avoided. Adherence to stringent safety protocols is mandatory to mitigate these risks.
The following table summarizes the required personal protective equipment when handling this chemical.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves before use. | To prevent skin contact, which can cause severe burns.[1] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye damage.[1] |
| Skin and Body Protection | A fully buttoned laboratory coat, chemical-resistant apron or suit, and closed-toe shoes. | To prevent accidental skin exposure and burns.[1] |
| Respiratory Protection | Use in a certified chemical fume hood. For situations with potential for dust generation, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | To avoid inhalation of dust, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 8-Chloronaphthalene-1-sulfonic acid is crucial for minimizing exposure and ensuring safety.
Preparation:
-
Fume Hood Verification: Ensure a certified chemical fume hood is operational before commencing any work.
-
Gather Materials: Assemble all necessary PPE, spill containment materials (such as absorbent pads and neutralizing agents), and waste disposal containers.
-
Review Emergency Plan: Familiarize yourself with the location of safety showers, eyewash stations, and the specific emergency procedures for this chemical.
Handling:
-
Don PPE: Wear the appropriate PPE as detailed in the table above.
-
Work Within Fume Hood: Conduct all handling of 8-Chloronaphthalene-1-sulfonic acid within a certified chemical fume hood to minimize inhalation exposure.
-
Controlled Dispensing: Carefully weigh and dispense the solid chemical, avoiding the creation of dust.
-
Container Management: Keep the container tightly closed when not in use.
-
Avoid Incompatibilities: Be aware of incompatible materials to prevent hazardous reactions.
Post-Handling:
-
Decontamination: Thoroughly decontaminate the work area, including all equipment and surfaces.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in designated, properly labeled hazardous waste containers.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.
Emergency Response Plan
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Emergency Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Sweep up the absorbed material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of 8-Chloronaphthalene-1-sulfonic acid and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing 8-Chloronaphthalene-1-sulfonic acid, including contaminated labware and PPE, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
Disposal Protocol: Dispose of all hazardous waste through your institution's EHS office. Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C10H7ClO3S[1] |
| Molecular Weight | 242.68 g/mol [1] |
| Appearance | Off-white solid[1] |
| Melting Point | 145 - 147 °C / 293 - 296.6 °F[1] |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of 8-Chloronaphthalene-1-sulfonic acid.
Caption: Workflow for Safe Handling of 8-Chloronaphthalene-1-sulfonic Acid.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
